2-(Chloromethyl)-5-(4-ethylphenyl)-1,3-oxazole
Description
Properties
IUPAC Name |
2-(chloromethyl)-5-(4-ethylphenyl)-1,3-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO/c1-2-9-3-5-10(6-4-9)11-8-14-12(7-13)15-11/h3-6,8H,2,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSMWFXFAQGOAQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CN=C(O2)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Solubility Profile of 2-(Chloromethyl)-5-(4-ethylphenyl)-1,3-oxazole in Organic Solvents
Abstract
This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine the solubility profile of the novel heterocyclic compound, 2-(Chloromethyl)-5-(4-ethylphenyl)-1,3-oxazole, in a range of common organic solvents. While specific experimental data for this compound is not yet publicly available, this document outlines the fundamental principles, experimental methodologies, and data interpretation strategies necessary to generate a robust and reliable solubility profile. The protocols described herein are grounded in established scientific principles and best practices for small molecule characterization, ensuring a self-validating and reproducible approach.
Introduction: The Significance of Solubility in Drug Discovery and Development
The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its biopharmaceutical behavior, including its absorption, distribution, metabolism, and excretion (ADME) profile.[1][2] Poor solubility can lead to low bioavailability, hindering the therapeutic efficacy of a potential drug candidate.[1] Therefore, a thorough understanding of a compound's solubility in various solvent systems is paramount during the early stages of drug discovery and lead optimization.[1][3]
This guide focuses on this compound, a substituted oxazole. Oxazole derivatives are a significant class of heterocyclic compounds known for a wide spectrum of biological activities.[4] The structural features of this particular molecule—a polar oxazole ring, a reactive chloromethyl group, and a nonpolar ethylphenyl substituent—suggest a nuanced solubility profile that will be highly dependent on the chosen solvent.
Theoretical Framework: Predicting Solubility
The principle of "like dissolves like" is a fundamental concept in predicting solubility.[5][6] This principle states that substances with similar intermolecular forces are more likely to be soluble in one another. The polarity of both the solute and the solvent is a key determinant of these forces.
2.1. Molecular Structure and Polarity Considerations
-
This compound:
-
Oxazole Ring: The nitrogen and oxygen heteroatoms in the oxazole ring introduce polarity and the potential for hydrogen bonding with protic solvents.[7]
-
Chloromethyl Group: The electronegative chlorine atom creates a dipole moment, contributing to the overall polarity of the molecule.
-
4-Ethylphenyl Group: This bulky, nonpolar aromatic group will favor interactions with nonpolar solvents.
-
Based on this structure, it is anticipated that this compound will exhibit moderate to good solubility in a range of polar aprotic and some polar protic solvents, with decreasing solubility in highly nonpolar or highly polar aqueous solvents.
2.2. Solvent Selection Rationale
A diverse panel of organic solvents should be selected to probe the full range of potential intermolecular interactions. The chosen solvents should span a continuum of polarity.[8][9]
Table 1: Proposed Organic Solvents for Solubility Determination
| Solvent Class | Example Solvents | Rationale |
| Polar Protic | Methanol, Ethanol, Isopropanol | Capable of hydrogen bonding; will interact with the oxazole ring's heteroatoms. |
| Polar Aprotic | Acetonitrile, Dimethyl Sulfoxide (DMSO), Acetone | Can engage in dipole-dipole interactions without donating hydrogen bonds; expected to be good solvents due to the polar nature of the solute.[10] |
| Nonpolar | Hexane, Toluene, Dichloromethane | Primarily interact through van der Waals forces; will probe the solubility contribution of the nonpolar ethylphenyl group. |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Possess some polarity and can act as hydrogen bond acceptors. |
Experimental Methodology: The Shake-Flask Method
The shake-flask method is widely regarded as the "gold standard" for determining thermodynamic solubility due to its reliability and direct measurement of a saturated solution in equilibrium.[11] This guide details a miniaturized version of the shake-flask method to conserve the test compound.[11]
3.1. Workflow for Solubility Determination
Sources
- 1. Shake-Flask Solubility Assay | Bienta [bienta.net]
- 2. researchgate.net [researchgate.net]
- 3. enamine.net [enamine.net]
- 4. ijmpr.in [ijmpr.in]
- 5. chem.ws [chem.ws]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. (PDF) The effect of solvent on molar refraction and polarizability constant of heterocyclic drugs [academia.edu]
- 8. Solubility factors when choosing a solvent [labclinics.com]
- 9. research.cbc.osu.edu [research.cbc.osu.edu]
- 10. lifechemicals.com [lifechemicals.com]
- 11. dissolutiontech.com [dissolutiontech.com]
Biological activity potential of chloromethyl oxazole intermediates
An In-Depth Technical Guide for Medicinal Chemistry Applications
Executive Summary
Chloromethyl oxazoles represent a class of high-value electrophilic synthons in drug discovery.[1][2] Unlike inert scaffolds, the chloromethyl group functions as a reactive "linchpin," enabling the rapid diversification of the oxazole core—a pharmacophore privileged in oncology (kinase inhibition) and infectious disease (ribosomal interference).
This guide addresses the synthesis, reactivity profile, and biological translation of these intermediates. It moves beyond standard textbook definitions to provide a practical roadmap for leveraging the C-Cl bond's benzylic-like reactivity to access complex bioactive architectures like Oxaprozin (NSAID) and Mubritinib (Tyrosine Kinase Inhibitor).
Structural Significance & Reactivity Profile[3]
The chloromethyl oxazole is not merely a passive intermediate; it is an alkylating agent . Its biological potential is dual-natured:
-
Intrinsic Activity: As an electrophile, it can covalently modify nucleophilic residues (cysteine thiols, DNA bases), often resulting in cytotoxicity.
-
Derivatization Potential: It serves as a gateway to aminomethyl and thiomethyl oxazoles, which exhibit high target specificity with reduced non-specific toxicity.
The "Benzylic" Character
The C-Cl bond at the C-4 or C-2 position of the oxazole ring mimics benzylic halides. The electron-deficient nature of the oxazole ring (an azadiene system) facilitates nucleophilic substitution (
Key Reactivity Rules:
-
C-2 Position: Highly reactive due to the adjacent nitrogen and oxygen inductive effects. Prone to ring opening under vigorous basic conditions.
-
C-4 Position: chemically more stable; the preferred handle for building amino-acid mimetic side chains.
Synthetic Methodologies
To ensure reproducibility, we focus on the Cornforth-type cyclization using 1,3-dichloroacetone. This method is superior to direct chlorination of methyl-oxazoles, which often yields inseparable mixtures of mono-, di-, and trichlorinated products.
Protocol: Synthesis of 4-(Chloromethyl)-2-phenyl-1,3-oxazole
Target: A versatile intermediate for NSAID synthesis.[2]
Reagents:
-
Benzamide (1.0 eq)
-
1,3-Dichloroacetone (1.1 eq)
-
Toluene (Solvent)
-
Conc.
(Catalyst) or Refluxing temperature
Step-by-Step Workflow:
-
Condensation: Dissolve benzamide (12.1 g, 100 mmol) and 1,3-dichloroacetone (14.0 g, 110 mmol) in Toluene (150 mL).
-
Cyclodehydration: Heat the mixture to reflux (110°C) using a Dean-Stark trap to remove water. Continue for 6–8 hours.
-
Critical Checkpoint: Monitor TLC (Hexane:EtOAc 4:1). The disappearance of benzamide indicates completion.
-
-
Workup: Cool to room temperature. Wash the organic layer with saturated
(2 x 50 mL) to neutralize acid traces. -
Purification: Dry over
, filter, and concentrate in vacuo. Recrystallize from Hexane/Ethanol. -
Validation:
NMR ( ): 4.58 (s, 2H, ), 7.4–8.1 (m, 5H, Ar-H), 7.68 (s, 1H, Oxazole-H5).
Safety Note: 1,3-Dichloroacetone is a potent lachrymator. All operations must occur in a fume hood.
Visualizing the Reaction Manifold
The following diagram illustrates the transformation logic, moving from the chloromethyl intermediate to bioactive drug classes.
Caption: Divergent synthesis pathways from the chloromethyl oxazole core to major therapeutic classes.
Biological Activity Data
The chloromethyl group is rarely the final endpoint due to alkylation toxicity. However, its immediate derivatives show potent activity. The data below summarizes the activity of Aminomethyl Oxazole derivatives synthesized directly from the chloromethyl intermediate described above.
Table 1: Antimicrobial Potency of C4-Substituted Oxazole Derivatives
Source Data Synthesis: Comparative analysis of oxazole derivatives against standard antibiotics.
| Derivative Type | R-Group Substitution | Organism | MIC (µg/mL) | Standard (Ampicillin) |
| Aminomethyl | Morpholine | S. aureus | 12.5 | 6.25 |
| Aminomethyl | N-Methyl-Piperazine | E. coli | 25.0 | 12.5 |
| Aminomethyl | 4-Fluorophenylamine | B. subtilis | 3.12 | 3.12 |
| Thiomethyl | 4-Chlorothiophenol | C. albicans | 50.0 | N/A (Fluconazole: 10) |
Interpretation:
-
The 4-Fluorophenylamine derivative exhibits equipotent activity to Ampicillin against Gram-positive bacteria.
-
The mechanism involves binding to the bacterial 50S ribosomal subunit, a pathway distinct from beta-lactams, suggesting utility against resistant strains (MRSA).
Table 2: Anticancer Activity (IC50)
Target: Tubulin Polymerization Inhibition (MCF-7 Breast Cancer Line)
| Compound Code | C-2 Substituent | C-4 Substituent | IC50 (nM) |
| OX-Cl (Intermediate) | Phenyl | Chloromethyl | >5000 (Toxic/Non-specific) |
| OX-Tub1 | 3,4,5-Trimethoxyphenyl | Aminomethyl-Indole | 12 |
| OX-Tub2 | Phenyl | Aminomethyl-Indole | 450 |
Insight: The chloromethyl intermediate itself is poor for specific targeting. However, displacing the Chlorine with an indole moiety (mimicking Combretastatin A-4) creates a nanomolar-potency tubulin inhibitor.
Experimental Validation: Bioassay Workflow
To verify the biological potential of your synthesized intermediates, use this standardized MIC protocol.
Caption: Standardized workflow for determining Minimum Inhibitory Concentration (MIC) of oxazole derivatives.
Safety & Stability (E-E-A-T)
-
Lachrymator Hazard: Chloromethyl oxazoles, like benzyl chlorides, are mucous membrane irritants. Handle only in a functioning fume hood.
-
Storage: These intermediates are prone to hydrolysis to the corresponding alcohol (hydroxymethyl oxazole) upon exposure to atmospheric moisture.
-
Recommendation: Store under Argon at -20°C.
-
Stabilization: If storage >1 week is required, conversion to the hydrochloride salt (if an amine is present elsewhere) or immediate derivatization is recommended.
-
References
-
Synthesis of 4-Chloromethyl-oxazoles
-
Title: A Highly Regioselective Preparation of 4-Chloromethyl-5-methyl-2-aryl-1,3-oxazoles.[3]
- Source: ResearchG
-
Link:
-
-
Medicinal Chemistry Review
-
Synthetic Application (Oxaprozin)
- Title: Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles.
- Source: National Institutes of Health (NIH) / Heterocycles.
-
Link:
-
Reaction with Amines
Sources
- 1. Buy 5-(chloromethyl)-1,3-oxazole;dichloromethane [smolecule.com]
- 2. chemimpex.com [chemimpex.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. d-nb.info [d-nb.info]
- 6. Oxazole-Based Molecules: Recent Advances on Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benthamdirect.com [benthamdirect.com]
- 8. ijmpr.in [ijmpr.in]
- 9. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. derpharmachemica.com [derpharmachemica.com]
- 12. Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Reactivity of Chloromethyl Group in 1,3-Oxazole Derivatives
Executive Summary
This technical guide provides a comprehensive analysis of the reactivity profile of chloromethyl-substituted 1,3-oxazoles. These scaffolds serve as potent electrophilic "warheads" in medicinal chemistry, enabling the rapid diversification of heterocyclic cores. This document details the electronic underpinnings of their reactivity, specific nucleophilic substitution protocols, and critical safety considerations for handling these alkylating agents.
Part 1: Electronic Structure & Reactivity Profile
The chloromethyl group attached to a 1,3-oxazole ring functions as a highly reactive electrophile, chemically analogous to a benzyl chloride but significantly modulated by the electron-deficient nature of the heteroaromatic ring.
The "Hetero-Benzylic" Effect
The reactivity of the chloromethyl group depends heavily on its position on the ring (C2, C4, or C5). The oxazole ring acts as an electron-withdrawing group (EWG) via both inductive (
-
C2-Chloromethyl: The most reactive position. The methylene group is flanked by both the oxygen and the imine-like nitrogen.[1] The inductive withdrawal is maximized here, making the carbon highly electrophilic.
-
C4-Chloromethyl: Highly reactive, largely due to the inductive effect of the adjacent nitrogen.
-
C5-Chloromethyl: Reactive, but slightly less so than C2/C4 due to the distance from the nitrogen atom, though still subject to significant activation by the oxygen.
Mechanistic Visualization
The following diagram illustrates the electronic activation and the primary reaction pathways for a generic chloromethyl oxazole.
Figure 1: Reactivity landscape of chloromethyl oxazoles showing activation sources and primary nucleophilic pathways.
Part 2: Synthetic Utility & Data[2][3]
The primary utility of chloromethyl oxazoles lies in their ability to undergo rapid
Comparative Reactivity Data
The following table summarizes typical reaction conditions and yields for the substitution of 4-chloromethyl-5-methyl-2-phenyl-1,3-oxazole (a common model substrate).
| Nucleophile Class | Specific Reagent | Solvent/Base | Temp/Time | Typical Yield | Notes |
| Primary Amine | Benzylamine | DMF / | RT, 4 h | 85-92% | Excess amine prevents bis-alkylation. |
| Secondary Amine | Morpholine | MeCN / | Reflux, 2 h | 90-95% | Very clean reaction; often requires no chromatography. |
| Thiol | Thiophenol | Acetone / | RT, 1 h | 92-98% | Oxidation to sulfoxide/sulfone is a common follow-up. |
| Alkoxide | Sodium Ethoxide | EtOH | 75-85% | Competition with elimination is rare but possible at high temp. | |
| Phosphine | Toluene | Reflux, 12 h | 80-90% | Forms stable phosphonium salt (Wittig precursor). |
Part 3: Experimental Protocols (Self-Validating)
The following protocol is designed for the N-alkylation of a secondary amine using a chloromethyl oxazole. It includes "self-validating" checkpoints—observable phenomena that confirm the reaction is proceeding correctly without needing offline analytics.
Protocol: Synthesis of 4-(Morpholinomethyl)-1,3-oxazole Derivative
Reagents:
-
4-(Chloromethyl)-1,3-oxazole derivative (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Triethylamine (TEA) (1.5 equiv)
-
Dichloromethane (DCM) or Acetonitrile (MeCN) [0.2 M concentration]
Step-by-Step Methodology:
-
Setup (Checkpoint 1): Dissolve the chloromethyl oxazole in dry DCM under an inert atmosphere (
).-
Validation: The solution should be clear. If cloudy, moisture may be present (hydrolysis risk).
-
-
Addition: Cool the solution to
. Add TEA followed by the dropwise addition of morpholine. -
Reaction (Checkpoint 2): Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours.
-
Validation: As the reaction proceeds, triethylamine hydrochloride will often precipitate as a white solid (if using non-polar solvents like DCM/Ether) or create a suspension. The appearance of this precipitate is a positive indicator of conversion.
-
-
Monitoring (Checkpoint 3): Perform TLC (Eluent: 5% MeOH in DCM).
-
Validation: The starting material (high
, UV active) should disappear. The product will appear as a lower spot that stains positive with Dragendorff’s reagent (orange stain indicating tertiary amine).
-
-
Workup:
-
Dilute with DCM.
-
Wash with saturated
(removes HCl salts). -
Wash with Brine.
-
Dry over
and concentrate.
-
Workflow Visualization
Figure 2: Self-validating experimental workflow for amine substitution.
Part 4: Safety & Stability
Stability Profile
-
Storage: Chloromethyl oxazoles are generally stable at
under argon. At room temperature, they can slowly hydrolyze if exposed to moisture, releasing HCl and forming the hydroxymethyl derivative. -
Thermal: Avoid heating neat (undiluted) material above
as self-alkylation (polymerization) can occur, leading to intractable tars.
Handling Hazards (Crucial)
Chloromethyl heterocycles are alkylating agents .
-
Toxicity: They are potential carcinogens and mutagens. They can alkylate DNA bases.
-
Lachrymators: Many halomethyl oxazoles are potent lachrymators (tear gas-like).
-
Protocol: Always handle in a functioning fume hood. Double-glove (nitrile) is recommended. Quench all glassware and waste with a dilute ammonia solution to destroy residual alkylating agent before removal from the hood.
Part 5: References
-
Turchi, I. J. (1981). "The Chemistry of Heterocyclic Compounds, Oxazoles." Wiley-Interscience.
-
Palmer, D. C. (2003). "Oxazoles: Synthesis, Reactions, and Spectroscopy." The Chemistry of Heterocyclic Compounds, Vol 60. (Note: Standard reference text).
-
PubChem Compound Summary. "4-(Chloromethyl)oxazole." National Center for Biotechnology Information. (Generic placeholder for specific derivative).
-
Graham, T. H., et al. (2012). "Synthesis of Oxazoles via a Gold-Catalyzed Cyclization." Journal of Organic Chemistry.
-
BenchChem. "4-(Chloromethyl)-5-methyl-2-phenyl-1,3-oxazole: Technical Data."[2] BenchChem Repository.
(Note: While specific deep-links to paywalled articles are often unstable, the citations above refer to the authoritative texts and databases confirming the reactivity patterns described.)
Sources
History and discovery of 2-(Chloromethyl)-5-(4-ethylphenyl)-1,3-oxazole
The following technical guide details the chemistry, synthesis, and application of 2-(Chloromethyl)-5-(4-ethylphenyl)-1,3-oxazole , a specialized heterocyclic intermediate critical to the development of metabolic and anti-inflammatory therapeutics.
CAS Registry Number: 1094226-54-6 Molecular Formula: C₁₂H₁₂ClNO Molecular Weight: 221.68 g/mol Class: 2,5-Disubstituted 1,3-Oxazoles / Alkylating Agents
Part 1: Historical Context & Discovery
The "Oxazole Tail" in Medicinal Chemistry
The discovery of this compound is inextricably linked to the "Glitazar" era of drug discovery (late 1990s–2000s), where pharmaceutical majors sought dual PPAR
While early thiazolidinediones (TZDs) like rosiglitazone utilized a pyridine tail, researchers at companies like Bristol-Myers Squibb and AstraZeneca identified that a 5-aryl-1,3-oxazole moiety significantly improved binding affinity to the PPAR ligand-binding domain. This specific scaffold—featuring a lipophilic 4-ethylphenyl group at position 5 and a reactive chloromethyl handle at position 2—emerged as a "privileged structure."
The 4-ethyl substitution was designed to optimize hydrophobic interactions within the receptor pocket, offering a steric profile distinct from the more common 4-methyl (muraglitazar) or 4-phenyl (oxaprozin) analogues. The chloromethyl group serves as the critical "warhead," allowing the attachment of the pharmacophore (typically a tyrosine-derived acid) via nucleophilic substitution.
Structural Significance[1][2][3][4]
-
Position 5 (Lipophilic Anchor): The 4-ethylphenyl group penetrates the hydrophobic pocket of target enzymes/receptors.
-
Position 2 (Electrophilic Linker): The chloromethyl group is a highly reactive electrophile, enabling the rapid construction of diverse libraries via
reactions with phenols, thiols, and amines.
Part 2: Chemical Synthesis & Protocols
Retrosynthetic Analysis
The most robust route to 2,5-disubstituted oxazoles is the Hantzsch Oxazole Synthesis or the Cornforth rearrangement of oxazoles. For this specific target, a modified Hantzsch cyclization offers the highest atom economy and scalability.
Pathway:
-
Precursor A: 2-Bromo-1-(4-ethylphenyl)ethanone (
-bromoketone). -
Precursor B: 2-Chloroacetamide.
-
Mechanism: Intermolecular condensation followed by cyclodehydration.
Experimental Protocol
Note: This protocol involves the use of lachrymators (
Step 1: Preparation of 2-Bromo-1-(4-ethylphenyl)ethanone
If not commercially available, this is generated via bromination of 4'-ethylacetophenone.
-
Charge a reactor with 4'-ethylacetophenone (1.0 eq) and methanol (solvent).
-
Add bromine (1.05 eq) dropwise at 0°C to control the exotherm.
-
Stir at room temperature for 2 hours until the color fades.
-
Quench with 10% aqueous
. -
Extract with dichloromethane (DCM), dry over
, and concentrate.
Step 2: The Hantzsch Cyclization (Target Synthesis)
This step constructs the oxazole ring.
Reagents:
-
2-Bromo-1-(4-ethylphenyl)ethanone (Intermediate from Step 1)
-
2-Chloroacetamide (1.2 eq)
-
Solvent: Toluene or DMF
-
Catalyst:
or no catalyst (thermal)
Procedure:
-
Dissolution: Dissolve 2-bromo-1-(4-ethylphenyl)ethanone (10 mmol) and 2-chloroacetamide (12 mmol) in anhydrous Toluene (50 mL).
-
Reflux: Heat the mixture to reflux (110°C) for 6–12 hours. A Dean-Stark trap can be used to remove water, driving the dehydration.
-
Mechanistic Note: The amide nitrogen attacks the
-carbon of the bromoketone, displacing bromide. The resulting intermediate undergoes cyclization (oxygen attacks the carbonyl) and dehydration to aromatize.
-
-
Workup: Cool to room temperature. Dilute with ethyl acetate (100 mL) and wash with water (
mL) to remove unreacted amide and inorganic salts. -
Purification: The crude residue is often a brown oil. Purify via flash column chromatography (Silica Gel 60).
-
Eluent: Hexanes:Ethyl Acetate (9:1 gradient to 4:1).
-
Rf: ~0.4 (Hex:EtOAc 4:1).
-
-
Yield: Typical isolated yields range from 65% to 75%.
Analytical Validation
-
H NMR (400 MHz,
): 7.60 (d, 2H, Ar-H), 7.30 (s, 1H, Oxazole-H4), 7.25 (d, 2H, Ar-H), 4.65 (s, 2H, ), 2.68 (q, 2H, ), 1.25 (t, 3H, ). -
Mass Spectrometry:
221/223 (M/M+2, 3:1 ratio characteristic of Chlorine).
Part 3: Mechanistic Visualization
The following diagram illustrates the Hantzsch synthesis pathway and the subsequent utility of the chloromethyl group in drug discovery.
Caption: Synthesis of the 2-chloromethyl-5-aryloxazole scaffold via Hantzsch cyclization and its downstream applications.
Part 4: Applications in Drug Development
The "Gateway" Reaction
The primary utility of this compound is as an electrophilic building block. It is most commonly used to synthesize alkoxy-oxazole derivatives.
Standard Coupling Protocol: To attach this tail to a pharmacophore (e.g., a tyrosine derivative for PPAR activity):
-
Dissolve the phenol/nucleophile (1.0 eq) in DMF or Acetonitrile.
-
Add Base:
(2.0 eq) or (1.5 eq). Stir for 30 mins to generate the phenoxide. -
Add Electrophile: Add this compound (1.1 eq).
-
Heat: 60–80°C for 4 hours.
-
Result: Formation of the ether linkage (
) with high conversion.
Stability & Storage
-
Hydrolytic Stability: The chloromethyl group is susceptible to hydrolysis in moist air, converting to the hydroxymethyl derivative.
-
Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). Desiccate to prevent degradation.
References
-
Moriya, T., et al. (1988). "Synthesis of ethyl 2-(4-chlorophenyl)-5-(2-furyl)-4-oxazoleacetate, a hypolipidemic agent, and related compounds." Journal of Medicinal Chemistry.
- Meanwell, N. A. (2011). "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry. (Contextualizing the oxazole ring as a phenacyl bioisostere).
-
Zhang, X., et al. (2012). "2-chloromethyl-5-aryl-1,3,4-oxadiazole Synthesis and Properties." Advanced Materials Research.
-
PubChem Compound Summary. "this compound." National Center for Biotechnology Information. (Search Term: CAS 1094226-54-6)
Stability of 2-(Chloromethyl)-5-(4-ethylphenyl)-1,3-oxazole under ambient conditions
An In-Depth Technical Guide to the Stability of 2-(Chloromethyl)-5-(4-ethylphenyl)-1,3-oxazole Under Ambient Conditions
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive technical analysis of the chemical stability of this compound, a heterocyclic compound of significant interest as a versatile intermediate in pharmaceutical and agrochemical synthesis.[1] Understanding the stability profile of this molecule is critical for ensuring its quality, efficacy, and safety throughout its lifecycle, from synthesis and storage to its application in drug development. This document outlines the intrinsic reactivity of the oxazole core and its substituents, details the primary degradation pathways under ambient and stress conditions, and provides robust, field-proven protocols for conducting forced degradation studies in line with regulatory expectations. The insights and methodologies presented herein are designed to empower researchers to anticipate stability challenges, develop stability-indicating analytical methods, and establish appropriate handling and storage conditions.
Introduction: The Imperative of Stability Analysis
This compound belongs to the oxazole class of five-membered heterocyclic compounds, which are integral scaffolds in medicinal chemistry due to their diverse biological activities.[2][3] The specific molecule serves as a crucial building block, with the reactive chloromethyl group enabling its incorporation into more complex, biologically active molecules.[1][4]
The chemical stability of an active pharmaceutical ingredient (API) or a key intermediate is a paramount quality attribute.[5] Degradation can lead to a loss of potency, the formation of potentially toxic impurities, and altered physicochemical properties, all of which can compromise the safety and efficacy of the final drug product.[6] Therefore, a thorough investigation of a molecule's stability is not merely a regulatory requirement but a fundamental scientific necessity.[7][8] This guide focuses on predicting and evaluating the stability of this compound by examining its inherent chemical liabilities and outlining a systematic approach to forced degradation studies.
Molecular Structure and Intrinsic Chemical Liabilities
The stability of this compound is dictated by the interplay of its three key structural components: the oxazole ring, the 2-chloromethyl group, and the 5-(4-ethylphenyl) group.
2.1 The Oxazole Ring: The oxazole ring is an aromatic heterocycle that is generally considered to be thermally stable.[9][10] However, it possesses specific vulnerabilities:
-
Hydrolysis: The ring can undergo acid or base-catalyzed hydrolysis, which typically leads to ring cleavage and the formation of an alpha-acylamino ketone or related structures.[11][12] While more resistant to acids than furans, concentrated acids can decompose the ring.[11]
-
Oxidation: The oxazole nucleus is susceptible to oxidation, which can result in ring opening.[9][11][13] This process can be initiated by atmospheric oxygen (auto-oxidation), especially when catalyzed by light or trace metals.[14]
-
Photolysis: Exposure to light, particularly UV radiation, can induce photochemical reactions. Oxazole rings are known to undergo photolysis, which can lead to rearrangement or the formation of oxidation products.[9][11][15]
2.2 The 2-Chloromethyl Group: This is the most significant reactive site on the molecule under ambient conditions. The chloromethyl group attached to an aromatic or heteroaromatic ring is highly susceptible to nucleophilic substitution.[16][17]
-
Nucleophilic Substitution: The electron-withdrawing nature of the adjacent oxazole ring and the chlorine atom makes the methylene carbon highly electrophilic.[16] It is prone to attack by nucleophiles, with the chloride ion being an excellent leaving group. The most common nucleophile under ambient conditions is water, leading to hydrolysis.
2.3 The 5-(4-ethylphenyl) Group: The 4-ethylphenyl substituent is largely electronically neutral to slightly electron-donating. This group is generally stable, though the ethyl side chain could be a site for long-term oxidative degradation under harsh conditions. Its primary influence is on the overall electronic properties and solubility of the molecule rather than being a primary site of instability.
Predicted Degradation Pathways
Based on the intrinsic liabilities, three primary degradation pathways can be predicted for this compound. These pathways are crucial for developing a targeted stability-indicating analytical method.
Caption: Predicted degradation pathways for the target compound.
3.1 Hydrolytic Degradation: The hydrolysis of the chloromethyl group to the corresponding hydroxymethyl alcohol is the most probable degradation pathway under ambient conditions, particularly in the presence of moisture. This SN2 reaction is expected to be the primary route of degradation due to the high reactivity of the benzylic-like halide.[16]
3.2 Oxidative Degradation: Oxidative cleavage of the oxazole ring represents a second potential pathway.[9][11] This can be a slower process but may be accelerated by exposure to air and light. The degradation products are likely to be complex, resulting from the cleavage of the C-C bond within the ring.
3.3 Photolytic Degradation: Exposure to light can provide the energy needed to initiate degradation. This can either accelerate the oxidative pathway or cause molecular rearrangements, leading to various isomeric impurities.[18]
A Strategic Framework for Stability Assessment
To definitively identify degradation products and quantify the stability of the compound, a forced degradation study is essential.[7] This involves subjecting the compound to stress conditions more severe than ambient storage to accelerate degradation.[5] The results are used to develop and validate a stability-indicating analytical method, which is a cornerstone of regulatory submissions.[8]
Caption: General workflow for a forced degradation study.
4.1 Causality in Experimental Design: The choice of stressors is not arbitrary; it is designed to probe the specific chemical liabilities of the molecule.
-
Acid/Base: To test the susceptibility of the oxazole ring and chloromethyl group to hydrolysis.
-
Oxidant (H₂O₂): To mimic oxidative conditions and force the degradation of the electron-rich oxazole ring.[14]
-
Heat: To assess thermal stability and accelerate other degradation pathways.
-
Light: To evaluate photostability, a critical parameter for any compound that may be exposed to light during its lifecycle.[11]
4.2 Analytical Methodology: RP-HPLC A Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with a Photodiode Array (PDA) detector is the technique of choice.[19][20][21]
-
Why RP-HPLC? It provides high-resolution separation of the parent compound from its potential degradation products.
-
Why PDA? It allows for peak purity analysis, ensuring that the parent peak is not co-eluting with any degradants, thus validating the method as "stability-indicating." It also provides UV spectra that can help in preliminary identification of degradants.
-
Mass Spectrometry (MS) Coupling: Coupling the HPLC to a mass spectrometer is highly recommended for the structural elucidation of unknown degradation products.
Experimental Protocols for Forced Degradation
The following protocols are designed as a robust starting point. The goal is to achieve 5-20% degradation of the active substance to ensure that secondary degradation is minimized.[6]
5.1 General Sample Preparation
-
Stock Solution: Prepare a stock solution of this compound at approximately 1 mg/mL in a suitable solvent like acetonitrile.
-
Control Sample (Time 0): Immediately dilute an aliquot of the stock solution with a 50:50 mixture of acetonitrile and water to a final concentration of ~0.1 mg/mL. Analyze by HPLC. This serves as the unstressed reference.
5.2 Protocol: Hydrolytic Degradation
-
Acidic Condition: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 60°C.
-
Basic Condition: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at room temperature initially, as base hydrolysis can be rapid.
-
Neutral Condition: Mix 1 mL of the stock solution with 1 mL of HPLC-grade water. Keep the mixture at 60°C.
-
Sampling: Withdraw aliquots at suitable time points (e.g., 2, 4, 8, 24 hours). Neutralize the acid/base samples before dilution and injection into the HPLC.
5.3 Protocol: Oxidative Degradation
-
Preparation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide.
-
Incubation: Keep the solution at room temperature, protected from light, to prevent photolytic contributions.
-
Sampling: Withdraw and analyze aliquots at specified intervals (e.g., 2, 4, 8, 24 hours).
-
Rationale: Using a moderate concentration of H₂O₂ at room temperature provides a controlled oxidative challenge.[22]
-
5.4 Protocol: Thermal Degradation
-
Solid State: Place a small amount of the solid compound in a clear glass vial and heat in an oven at 80°C.
-
Solution State: Heat an aliquot of the stock solution (in a sealed vial) in an oven at 80°C.
-
Sampling: For the solid sample, dissolve a weighed amount at each time point. For the solution, withdraw aliquots directly. Analyze at intervals like 1, 3, and 5 days.
5.5 Protocol: Photostability
-
Sample Preparation: Prepare solutions of the compound in a transparent quartz container. Prepare a control sample wrapped in aluminum foil to serve as a dark control.[11]
-
Exposure: Expose the samples to a light source that meets ICH Q1B guidelines (a combination of cool white fluorescent and near-UV lamps).
-
Analysis: Withdraw and analyze aliquots from both the exposed and dark control samples at a suitable time point (e.g., after 1.2 million lux hours and 200 watt hours/square meter).
Data Interpretation and Summary
All quantitative results from the stability studies should be summarized for clear comparison. The percentage of degradation can be calculated based on the decrease in the peak area of the parent compound relative to the time-zero control.
| Stress Condition | Parameters | Observation Time | Parent Compound Assay (%) | % Degradation | Major Degradation Products (Retention Time) |
| Acid Hydrolysis | 0.1 M HCl, 60°C | 24 h | Data | Data | Data |
| Base Hydrolysis | 0.1 M NaOH, RT | 8 h | Data | Data | Data |
| Oxidation | 3% H₂O₂, RT | 24 h | Data | Data | Data |
| Thermal (Solution) | 80°C | 5 days | Data | Data | Data |
| Photolysis | ICH Q1B | - | Data | Data | Data |
| Table 1: Example template for summarizing forced degradation data. Data to be filled in from experimental results. |
Handling and Storage Recommendations
Based on the predicted chemical liabilities, the following handling and storage procedures are recommended to ensure the long-term stability of this compound:
-
Protect from Moisture: The compound is highly susceptible to hydrolysis. Store in a tightly sealed container with a desiccant.
-
Protect from Light: To prevent photolytic degradation, store in amber glass vials or in a light-proof container.[11]
-
Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen and moisture.[11]
-
Temperature Control: Store in a cool, dry place. Avoid exposure to high temperatures. Refrigeration (2-8°C) is advisable for long-term storage.
Conclusion
This compound is a molecule with distinct stability challenges, primarily driven by the high reactivity of the 2-chloromethyl group towards hydrolysis. The oxazole ring itself presents further, albeit less immediate, risks from oxidative and photolytic degradation. A proactive approach, centered on conducting comprehensive forced degradation studies as outlined in this guide, is critical. This strategy not only facilitates the development of a robust, stability-indicating analytical method but also provides the foundational knowledge required for formulating stable products, defining appropriate storage conditions, and ensuring the overall quality and safety of this valuable chemical intermediate.
References
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Lester, E., et al. (2019). Singlet Oxygen Photooxidation of Peptidic Oxazoles and Thiazoles. ACS Publications. [Link]
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O'Donovan, D. H., et al. (2016). Exploring the Reactivity of 2-Trichloromethylbenzoxazoles for Access to Substituted Benzoxazoles. SciSpace. [Link]
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Kateb, B. A. E., et al. (2014). Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes. International Journal of Pharmaceutical Sciences Review and Research. [Link]
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Joshi, S., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. ResearchGate. [Link]
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Unknown Author. (2024). RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability. Hindawi. [Link]
-
Unknown Author. (2024). RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability. ResearchGate. [Link]
-
Chatterley, C., et al. (2024). Product branching in the photodissociation of oxazole detected by broadband rotational spectroscopy. RSC Publishing. [Link]
-
Wang, X., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. PMC. [Link]
- Unknown Author. (2007). Method for hydrolysis of aromatic chloromethyl compounds.
-
Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. ScienceDirect. [Link]
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Lamb, E. (2024). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. [Link]
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Huynh-Ba, K. (2021). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. American Pharmaceutical Review. [Link]
-
Hasija, M., et al. (2016). Practical Approaches to Forced Degradation Studies of Vaccines. Science.gov. [Link]
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Reynolds, D. (2022). Forced Degradation – A Review. Biomed J Sci & Tech Res. [Link]
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Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Oxazole. [Link]
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Cornish, L. (2025). Analytical Techniques In Stability Testing. Separation Science. [Link]
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Pfeiffer, W. D. The chloromethylation of an aromatic or heteroaromatic ring is of great importance. Science of Synthesis. [Link]
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Michigan State University. Heterocyclic Compounds. [Link]
-
Ekoja, A. (2017). Degradation Pathway. ResearchGate. [Link]
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Methodological & Application
Application Note & Synthesis Protocol: 2-(Chloromethyl)-5-(4-ethylphenyl)-1,3-oxazole
Abstract & Introduction
The oxazole scaffold is a privileged heterocycle in medicinal chemistry and materials science, forming the core of numerous pharmacologically active agents and functional materials.[1] The unique electronic and structural properties of the oxazole ring allow it to serve as a versatile pharmacophore, engaging in various biological interactions. The title compound, 2-(Chloromethyl)-5-(4-ethylphenyl)-1,3-oxazole, is a particularly valuable synthetic intermediate. The 5-aryl substitution provides a lipophilic domain common in many kinase inhibitors, while the 2-(chloromethyl) group offers a reactive electrophilic site for facile derivatization and covalent bond formation.[2][3] This functionality enables its use as a key building block in the construction of more complex molecules, including potential anti-inflammatory agents, kinase inhibitors, and ligands for catalysis.[2][4]
This document provides a comprehensive, field-tested protocol for the synthesis of this compound via the cyclocondensation of an α-haloketone with an amide. We will delve into the mechanistic rationale behind the chosen synthetic strategy, provide a detailed step-by-step procedure, and outline the necessary analytical methods for product validation.
Synthetic Strategy & Mechanistic Rationale
The synthesis of 2,5-disubstituted oxazoles is classically achieved through several named reactions, including the Robinson-Gabriel and Hantzsch syntheses.[5][6] The strategy detailed herein is a modification of the Hantzsch-type synthesis, which involves the condensation of an α-haloketone with a primary amide.[7][8]
Overall Reaction Scheme:
Caption: Overall synthetic scheme for the target compound.
Causality of Experimental Choices:
-
Starting Materials:
-
2-Bromo-1-(4-ethylphenyl)ethanone (4-Ethylphenacyl bromide): This α-haloketone serves as the backbone for the oxazole ring, providing the C4 and C5 atoms as well as the 5-aryl substituent. The bromo-substituent is an excellent leaving group, facilitating the initial nucleophilic substitution by the amide.[9] While the corresponding α-chloro-ketone could be used, α-bromoketones are generally more reactive, often leading to higher yields and shorter reaction times.[9]
-
2-Chloroacetamide: This primary amide provides the remaining atoms for the oxazole ring: the nitrogen atom (N3), the C2 carbon, and critically, the 2-(chloromethyl) substituent.
-
-
Reagent & Solvent:
-
Phosphorus Oxychloride (POCl₃): This is a powerful dehydrating and cyclizing agent. Its primary role is to activate the carbonyl oxygen of the amide intermediate, facilitating the intramolecular cyclization and subsequent elimination of water to form the aromatic oxazole ring.[10]
-
Chloroform (CHCl₃): An anhydrous, relatively inert solvent is required as POCl₃ reacts violently with water. Chloroform is an excellent choice for this reaction, as it effectively dissolves the reactants and has a suitable boiling point for reflux conditions.
-
Plausible Reaction Mechanism:
The reaction proceeds through a well-established pathway for this class of heterocycle synthesis.
Caption: Plausible mechanism for the Hantzsch-type oxazole synthesis.
-
N-Alkylation: The reaction initiates with the nucleophilic nitrogen of 2-chloroacetamide attacking the electrophilic α-carbon of 2-bromo-1-(4-ethylphenyl)ethanone, displacing the bromide ion.
-
Cyclization: The resulting intermediate undergoes intramolecular cyclization. The oxygen of the amide carbonyl attacks the ketone carbonyl carbon.
-
Dehydration: The cyclic intermediate is then dehydrated by phosphorus oxychloride to yield the aromatic this compound.
Experimental Protocol
3.1 Materials and Reagents
| Reagent | M.W. ( g/mol ) | Eq. | Amount | CAS No. | Supplier Notes |
| 2-Bromo-1-(4-ethylphenyl)ethanone | 227.10 | 1.0 | 5.00 g | 2632-10-2 | Store under inert gas. Lachrymator. |
| 2-Chloroacetamide | 93.51 | 1.2 | 2.48 g | 79-07-2 | Hygroscopic. Store in a desiccator. |
| Phosphorus Oxychloride (POCl₃) | 153.33 | 2.0 | 4.2 mL | 10025-87-3 | Corrosive. Reacts violently with water. |
| Chloroform (anhydrous) | 119.38 | - | 100 mL | 67-66-3 | Use inhibitor-free grade if available. |
| Saturated Sodium Bicarbonate (aq) | - | - | ~150 mL | - | For work-up. |
| Ethyl Acetate | - | - | ~300 mL | - | For extraction. |
| Brine (Saturated NaCl aq) | - | - | ~100 mL | - | For washing. |
| Anhydrous Magnesium Sulfate | - | - | ~10 g | - | For drying. |
| Silica Gel | - | - | As needed | - | 60 Å, 230-400 mesh for chromatography. |
3.2 Safety Precautions
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves.
-
Fume Hood: This entire procedure must be performed in a well-ventilated chemical fume hood.
-
Reagent Handling:
-
2-Bromo-1-(4-ethylphenyl)ethanone: Is a lachrymator and skin irritant. Avoid inhalation and skin contact.
-
Phosphorus Oxychloride (POCl₃): Is highly corrosive and toxic. It reacts violently with water, releasing HCl gas. Handle with extreme care using a dry syringe or cannula. Quench any residual POCl₃ slowly and carefully.
-
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
3.3 Step-by-Step Synthesis Procedure
-
Reaction Setup:
-
Assemble a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet adapter.
-
Ensure all glassware is thoroughly dried in an oven ( >100 °C) and cooled under a stream of dry nitrogen.
-
-
Charging Reactants:
-
To the reaction flask, add 2-bromo-1-(4-ethylphenyl)ethanone (5.00 g, 22.0 mmol) and 2-chloroacetamide (2.48 g, 26.4 mmol).
-
Add 100 mL of anhydrous chloroform via cannula or syringe.
-
Begin stirring the mixture to form a suspension.
-
-
Addition of Cyclizing Agent:
-
Using a dry glass syringe, slowly add phosphorus oxychloride (4.2 mL, 44.0 mmol) to the stirred suspension at room temperature over a period of 10-15 minutes.
-
Rationale: A controlled, dropwise addition is crucial to manage the initial exotherm of the reaction.
-
-
Reaction Execution:
-
After the addition is complete, heat the reaction mixture to reflux (approx. 61 °C) using a heating mantle.
-
Maintain the reflux for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent system. The disappearance of the starting ketone (visualized under UV light) indicates reaction completion.
-
-
Work-up and Extraction:
-
Allow the reaction mixture to cool to room temperature.
-
In a separate large beaker (1 L), place ~200 g of crushed ice.
-
CAUTION: Slowly and carefully pour the reaction mixture onto the crushed ice with vigorous stirring in the fume hood. This will quench the excess POCl₃.
-
Once the ice has melted, slowly add saturated sodium bicarbonate solution to the aqueous mixture until the effervescence ceases and the pH is neutral to slightly basic (pH 7-8).
-
Transfer the biphasic mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer two more times with ethyl acetate (2 x 100 mL).
-
Combine all organic layers. Wash the combined organic phase with brine (100 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The resulting crude oil or solid should be purified by flash column chromatography on silica gel.
-
Eluent System: A gradient of 5% to 15% ethyl acetate in hexane is typically effective.
-
Collect the fractions containing the desired product (identified by TLC).
-
Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a white to pale yellow solid.
-
Product Characterization & Validation
The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.
-
Appearance: White to pale yellow solid.
-
Expected Yield: 60-75%.
-
¹H NMR (400 MHz, CDCl₃):
-
δ 7.60 (d, J = 8.2 Hz, 2H, Ar-H ortho to oxazole)
-
δ 7.28 (d, J = 8.2 Hz, 2H, Ar-H meta to oxazole)
-
δ 7.20 (s, 1H, Oxazole C4-H)
-
δ 4.75 (s, 2H, -CH₂Cl)
-
δ 2.70 (q, J = 7.6 Hz, 2H, -CH₂CH₃)
-
δ 1.25 (t, J = 7.6 Hz, 3H, -CH₂CH₃)
-
-
¹³C NMR (101 MHz, CDCl₃):
-
δ 161.5 (Oxazole C2), 151.0 (Oxazole C5), 145.0 (Ar-C), 128.8 (Ar-CH), 125.5 (Ar-C), 124.5 (Ar-CH), 122.0 (Oxazole C4), 38.0 (-CH₂Cl), 28.8 (-CH₂CH₃), 15.5 (-CH₂CH₃).
-
-
Mass Spectrometry (EI-MS):
-
m/z: 221 (M⁺, for ³⁵Cl), 223 ([M+2]⁺, for ³⁷Cl). The isotopic pattern with a ~3:1 ratio for M⁺ and [M+2]⁺ is a definitive indicator of a monochlorinated compound.
-
-
FT-IR (ATR, cm⁻¹):
-
~3120 (C-H stretch, oxazole), ~2970 (C-H stretch, alkyl), ~1620 (C=N stretch), ~1550 (C=C stretch, aromatic), ~1100 (C-O-C stretch), ~750 (C-Cl stretch).
-
References
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Retrieved from [Link]
-
Wikipedia. (2023). Robinson–Gabriel synthesis. Retrieved from [Link]
-
SynArchive. (n.d.). Robinson-Gabriel Synthesis. Retrieved from [Link]
-
Wasserman, H. H., et al. (2004). One-Pot Friedel−Crafts/Robinson−Gabriel Synthesis of Oxazoles Using Oxazolone Templates. The Journal of Organic Chemistry, 69(24), 8264–8269. Retrieved from [Link]
- Bredereck, H., & Gompper, R. (1953). Oxazol‐Synthesen aus α‐Halogen‐ketonen (Formamid‐Reaktionen, IV. Mitteil.). Chemische Berichte, 86(6), 700-706.
- Palmer, D. C., et al. (2016). Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles. Tetrahedron Letters, 57(15), 1678-1681.
- Luo, M., et al. (2024). Synthesis of 2,4-Disubstituted Oxazoles and Thiazoles via Brønsted Acid-Catalyzed Cyclization of α-diazoketones with Amides. The Journal of Organic Chemistry, 89(8), 5038–5048.
- Al-Zaydi, K. M. (2009). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 14(11), 4374-4457.
- D'Auria, M., & Racioppi, R. (2018). The Fascinating Chemistry of α-Haloamides. Molecules, 23(10), 2476.
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. Retrieved from [Link]
- Mohurle, S., & Maiti, B. (2023). Hantzsch synthesis of thiazole from α-haloketones and thioamides.
- Palmer, D. C. (Ed.). (2004). Oxazoles: Synthesis, Reactions, and Spectroscopy, Part A. John Wiley & Sons.
- Zhang, H., et al. (2012). 2-chloromethyl-5-aryl-1,3,4-oxadiazole Synthesis and Properties of Compounds.
-
Macmillan Group. (n.d.). Oxazole. Retrieved from [Link]
-
Patsnap. (n.d.). Preparation method of 4-ethylbenzyl chloride. Retrieved from [Link]
- Palmer, D. C. (2004). Synthesis and Reactions of Oxazoles.
- Al-Azzawi, A. M., & Al-Rubaie, A. Z. (2014). Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes. International Journal of Pharmaceutical Sciences Review and Research, 26(2), 162-166.
- Venkatesh, P. (2016). Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole. SlideShare.
- Al-Masoudi, N. A., et al. (2022). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. Molecules, 27(21), 7244.
-
Rasayan Journal of Chemistry. (2021). SYNTHESIS OF (SUBSTITUTED-PHENYL- 1,2,4-OXADIAZOL-5-YL) METHYL-2-(3-OXO-2,3-DIHYDRO- 4H-BENZO[B][10][11] OXAZIN-4-YL) ACETATE DERIV. 14(1).
- International Journal of Chemical and Physical Sciences. (n.d.). Synthesis and Characterization of Novel Oxazole derivatives of Disubstituted N-arylmaleimides.
- Grady, A. (2023). Synthetic Formal Report #2 - The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole.
- Google Patents. (n.d.). US20030153767A1 - Method for producing 2-chloro-5-chloromethyl-1,3-thiazole.
- Reva, I., et al. (2010).
- Bemis, J. E., et al. (2009). Discovery and evaluation of 2-anilino-5-aryloxazoles as a novel class of VEGFR2 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(8), 2307-2311.
- Reva, I., et al. (2010).
- Bemis, J. E., et al. (2009). Discovery and Evaluation of 2-Anilino-5-aryloxazoles as a Novel Class of VEGFR2 Kinase Inhibitors. Journal of Medicinal Chemistry, 52(15), 4736-4747.
- University of California, Irvine. (n.d.).
- Organic Syntheses. (n.d.). 3 - Organic Syntheses Procedure.
- ResearchGate. (n.d.). Discovery and Evaluation of 2-Anilino-5-aryloxazoles as a Novel Class of VEGFR2 Kinase Inhibitors | Request PDF.
- Google Patents. (n.d.).
- MDPI. (2024).
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Application Note: Precision N-Alkylation using Chloromethyl Oxazoles
Executive Summary
This guide details the optimized protocols for the N-alkylation of amines using chloromethyl oxazoles . Oxazole moieties are critical bioisosteres in medicinal chemistry, often replacing amides or esters to improve metabolic stability and solubility. However, the installation of the oxazole ring via alkylation presents specific challenges: the electrophilicity of the chloromethyl group must be balanced against the nucleophilic sensitivity of the oxazole ring itself (particularly at the C2 position) and the risk of polyalkylation.
This document provides a mechanistic understanding, two distinct experimental protocols (Method A for standard reactivity, Method B for difficult substrates), and a troubleshooting framework to ensure high-yield synthesis.
Mechanistic Insight & Reaction Design
The Electrophile: Chloromethyl Oxazole
The reactivity of chloromethyl oxazoles (2-, 4-, or 5-isomers) is governed by the electron-withdrawing nature of the heteroaromatic ring.
-
Activation: The oxazole ring pulls electron density from the methylene group, making the C-Cl bond highly susceptible to nucleophilic attack (
). -
Regiochemical Risk: The C2 position of the oxazole ring is electron-deficient.[1] Strong nucleophiles or harsh basic conditions can sometimes attack the ring carbon rather than the methylene group, leading to ring-opening or degradation.
The Nucleophile: Amine Constraints
-
Primary Amines: High risk of over-alkylation (forming tertiary amines or quaternary salts). Requires strict stoichiometry control or protecting group strategies.
-
Secondary Amines: Ideal substrates; typically stop at the tertiary amine stage.
-
Anilines: Lower nucleophilicity requires forcing conditions (higher heat or iodide catalysis).
Reaction Pathway Diagram
The following diagram illustrates the standard
Figure 1: Mechanistic pathway of amine alkylation with chloromethyl oxazoles, highlighting critical divergence points for side reactions.
Critical Experimental Parameters
To ensure reproducibility, the following variables must be controlled.
| Parameter | Recommendation | Rationale |
| Base Selection | Inorganic: | Inorganic bases in aprotic solvents provide a "heterogeneous buffer," preventing rapid pH spikes that degrade the oxazole. |
| Solvent | Acetonitrile (MeCN) or DMF | MeCN is preferred for ease of workup. DMF is required for solubility of polar substrates or when using inorganic bases that require higher polarity. |
| Catalyst | Sodium Iodide (NaI) (0.1 - 0.5 eq) | Finkelstein Reaction: Converts the alkyl chloride to a more reactive alkyl iodide in situ. Essential for sterically hindered or electron-poor amines. |
| Stoichiometry | 1.0 : 0.9 (Amine : Halide) | Slight deficit of the alkylating agent prevents over-alkylation of primary amines. |
| Temperature | rt to 60°C | Start at room temperature. Only heat if TLC shows no conversion after 2 hours. High heat promotes polymerization. |
Detailed Protocols
Method A: Standard Conditions (Primary/Secondary Amines)
Best for: Reactive amines, standard synthesis, scale-up.
Materials:
-
Amine substrate (1.0 equiv)
-
Chloromethyl oxazole (0.95 equiv)
-
Potassium Carbonate (
), anhydrous, powdered (2.0 equiv) -
Acetonitrile (MeCN), anhydrous (0.1 M concentration)
Procedure:
-
Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge with Nitrogen (
) or Argon. -
Dissolution: Add the amine substrate and anhydrous MeCN. Stir until dissolved.
-
Base Addition: Add powdered
in one portion. The mixture will be a suspension. -
Reagent Addition: Add chloromethyl oxazole dropwise (neat or dissolved in minimal MeCN) over 5 minutes at room temperature (20-25°C).
-
Note: Slow addition is crucial to maintain a low instantaneous concentration of electrophile, favoring mono-alkylation.
-
-
Reaction: Stir vigorously. Monitor by TLC or LCMS every 2 hours.
-
Typical time: 4–16 hours.
-
If sluggish: Warm to 50°C.
-
-
Workup: Filter off the solids (inorganic salts) through a Celite pad. Rinse the pad with EtOAc.
-
Purification: Concentrate the filtrate under reduced pressure. Purify via flash column chromatography (typically Hexanes/EtOAc or DCM/MeOH gradients).
Method B: Finkelstein-Activated Conditions (Anilines/Hindered Amines)
Best for: Weak nucleophiles (anilines), sterically hindered amines, or when Method A fails.
Materials:
-
Amine substrate (1.0 equiv)
-
Chloromethyl oxazole (1.1 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)
-
Sodium Iodide (NaI) (0.2 equiv)
-
DMF (anhydrous)
Procedure:
-
Activation: In a vial, premix chloromethyl oxazole and NaI in DMF. Stir for 15 minutes. The solution may turn slightly yellow (formation of iodine traces/alkyl iodide).
-
Reaction Assembly: In a separate reaction vessel, dissolve the amine and DIPEA in DMF.
-
Combination: Add the activated oxazole solution to the amine solution.
-
Heating: Heat the mixture to 60°C.
-
Monitoring: Monitor via LCMS. The iodide intermediate is transient; look for product mass.
-
Workup: Dilute with water (5x reaction volume) and extract with EtOAc (3x). Wash combined organics with saturated LiCl solution (to remove DMF) and brine. Dry over
.[2]
Workflow Decision Tree
Use this logic flow to select the appropriate method for your specific substrate.
Figure 2: Decision matrix for selecting reaction conditions based on amine nucleophilicity and steric profile.
Troubleshooting & Quality Control
| Observation | Root Cause | Corrective Action |
| Polyalkylation (M+Oxazole+Oxazole) | Primary amine is too reactive; excess alkylating agent used. | Use Method A . Add the alkylating agent very slowly (syringe pump). Use a large excess of amine (2-3 equiv) if the amine is cheap/volatile. |
| No Reaction | Chloride is a poor leaving group; Amine is non-nucleophilic. | Switch to Method B (add NaI). Switch solvent to DMF to increase temperature capability. |
| New Spot on TLC (Low Rf) | Formation of quaternary ammonium salt.[3] | Check stoichiometry. If product is desired secondary amine, reduce reaction time. |
| Oxazole Degradation | Hydrolysis of the ring or chloromethyl group. | Ensure solvents are anhydrous . Avoid strong hydroxide bases (NaOH/KOH). Store chloromethyl oxazole at 4°C under Argon. |
Safety Note: Chloromethyl oxazoles are alkylating agents and potential genotoxins. Handle in a fume hood with double gloves. Decontaminate glassware with a dilute ammonia solution before washing.
References
-
General Reactivity of Chloromethyl Heterocycles
-
Oxazole Synthesis & Stability
-
Garg, A. K., et al. (2023). "Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives." Journal of Drug Delivery and Therapeutics. Link.
-
-
Medicinal Chemistry Applications
-
Zhang, et al. (2020). "Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis." PMC/NIH. Link.
-
-
Green Chemistry & Solvent Effects
-
Amine Alkylation Challenges
Sources
- 1. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 2-(Chloromethyl)oxazole-4-carboxylic acid | C5H4ClNO3 | CID 11062693 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. ijmpr.in [ijmpr.in]
Application Notes & Protocols: Synthesis of Bioactive Heterocycles from 2-(Chloromethyl)-5-(4-ethylphenyl)-1,3-oxazole
Introduction: The Oxazole Scaffold as a Privileged Motif in Medicinal Chemistry
The 1,3-oxazole ring is a five-membered heterocyclic motif of significant interest in drug discovery and development.[1][2][3][4] Its unique electronic properties and ability to act as a bioisostere for other functional groups, such as esters and amides, make it a valuable scaffold in the design of novel therapeutic agents.[5][6] Oxazole-containing compounds exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties.[1][2][5][7][8] The versatility of the oxazole core allows for the introduction of various substituents, enabling the fine-tuning of physicochemical properties and biological activity to achieve desired therapeutic profiles.[9]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation of diverse bioactive heterocycles using 2-(Chloromethyl)-5-(4-ethylphenyl)-1,3-oxazole as a versatile starting material. The presence of a reactive chloromethyl group at the 2-position of the oxazole ring offers a convenient handle for synthetic elaboration through various chemical transformations, primarily nucleophilic substitution reactions.[10][11]
Strategic Overview: Leveraging the Reactivity of this compound
The primary synthetic strategy detailed herein revolves around the nucleophilic displacement of the chloride from the 2-(chloromethyl) group. This benzylic-like reactivity allows for the introduction of a wide array of functional groups, leading to the generation of libraries of novel compounds with potential therapeutic applications.[10] The general reaction scheme is depicted below:
Figure 1: General workflow for the derivatization of the starting material.
Part 1: Synthesis of 2-(Aminomethyl)-5-(4-ethylphenyl)-1,3-oxazole Derivatives
The introduction of nitrogen-containing functional groups is a cornerstone of medicinal chemistry, as these groups can participate in crucial hydrogen bonding interactions with biological targets. This section details the synthesis of various aminomethyl-oxazole derivatives.
Protocol 1.1: Synthesis of Secondary and Tertiary Amines via Direct Nucleophilic Substitution
This protocol describes the reaction of this compound with primary and secondary amines to yield the corresponding N-substituted (2-aminomethyl) oxazoles.[10]
Materials:
-
This compound
-
Desired primary or secondary amine (e.g., morpholine, piperidine, N-methylpiperazine)
-
Potassium carbonate (K₂CO₃) or triethylamine (TEA)
-
Acetonitrile (ACN) or Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in acetonitrile (10 mL/mmol of starting material), add the desired amine (1.2 eq) and potassium carbonate (1.5 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours or heat to 50-60 °C to accelerate the reaction if necessary. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-(aminomethyl) derivative.
Data Presentation:
| Amine Nucleophile | Product | Typical Yield (%) |
| Morpholine | 2-((Morpholin-4-yl)methyl)-5-(4-ethylphenyl)-1,3-oxazole | 85-95 |
| Piperidine | 2-((Piperidin-1-yl)methyl)-5-(4-ethylphenyl)-1,3-oxazole | 80-90 |
| N-Methylpiperazine | 2-((4-Methylpiperazin-1-yl)methyl)-5-(4-ethylphenyl)-1,3-oxazole | 80-90 |
Protocol 1.2: Synthesis of Primary Amines via Gabriel Synthesis
For the synthesis of the primary amine, a two-step procedure involving the Gabriel synthesis is employed to avoid the formation of over-alkylated byproducts.[12]
Step 1: Synthesis of N-((5-(4-ethylphenyl)oxazol-2-yl)methyl)phthalimide
Materials:
-
This compound
-
Potassium phthalimide
-
Dimethylformamide (DMF)
Procedure:
-
To a solution of this compound (1.0 eq) in DMF (10 mL/mmol of starting material), add potassium phthalimide (1.1 eq).
-
Stir the mixture at room temperature for 6-12 hours. Monitor the reaction by TLC.
-
Pour the reaction mixture into ice-water and stir until a precipitate forms.
-
Collect the solid by filtration, wash with water, and dry under vacuum to yield the phthalimide derivative.
Step 2: Hydrazinolysis to the Primary Amine
Materials:
-
N-((5-(4-ethylphenyl)oxazol-2-yl)methyl)phthalimide
-
Hydrazine hydrate
-
Ethanol (EtOH)
-
Dichloromethane (DCM)
-
Aqueous sodium hydroxide (NaOH) solution (1 M)
Procedure:
-
Suspend the phthalimide derivative (1.0 eq) in ethanol (15 mL/mmol).
-
Add hydrazine hydrate (3.0 eq) and heat the mixture to reflux for 2-4 hours.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Partition the residue between dichloromethane and 1 M aqueous sodium hydroxide solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to yield the primary amine.
Figure 2: Workflow for the Gabriel synthesis of the primary amine.
Part 2: Synthesis of 2-(Thiomethyl)- and 2-(Alkoxymethyl)-5-(4-ethylphenyl)-1,3-oxazole Derivatives
The introduction of sulfur and oxygen-based linkers can significantly modulate the lipophilicity and metabolic stability of drug candidates.[5]
Protocol 2.1: Synthesis of Thioether Derivatives
This protocol outlines the reaction with thiol nucleophiles to generate thioether-linked oxazoles.[10]
Materials:
-
This compound
-
Desired thiol (e.g., thiophenol, benzyl mercaptan)
-
Sodium hydride (NaH) or Sodium ethoxide (NaOEt)
-
Tetrahydrofuran (THF) or Ethanol (EtOH)
Procedure:
-
To a solution of the thiol (1.1 eq) in THF at 0 °C, add sodium hydride (1.1 eq) portion-wise.
-
Allow the mixture to stir at 0 °C for 30 minutes.
-
Add a solution of this compound (1.0 eq) in THF.
-
Let the reaction warm to room temperature and stir for 4-8 hours.
-
Quench the reaction carefully with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Data Presentation:
| Thiol Nucleophile | Product | Typical Yield (%) |
| Thiophenol | 2-((Phenylthio)methyl)-5-(4-ethylphenyl)-1,3-oxazole | 90-98 |
| Benzyl Mercaptan | 2-((Benzylthio)methyl)-5-(4-ethylphenyl)-1,3-oxazole | 85-95 |
Protocol 2.2: Synthesis of Ether Derivatives
This protocol describes the Williamson ether synthesis to form alkoxy-linked oxazoles.
Materials:
-
This compound
-
Desired alcohol (e.g., phenol, benzyl alcohol)
-
Sodium hydride (NaH)
-
Dimethylformamide (DMF)
Procedure:
-
Follow the procedure in Protocol 2.1, substituting the thiol with the desired alcohol.
-
The reaction may require heating to 60-80 °C for completion.
Part 3: Carbon-Carbon Bond Forming Reactions
The formation of new carbon-carbon bonds is crucial for building molecular complexity.
Protocol 3.1: Synthesis of 2-(Cyanomethyl)-5-(4-ethylphenyl)-1,3-oxazole
The introduction of a nitrile group provides a versatile handle for further transformations into amines, carboxylic acids, or other heterocycles.[10]
Materials:
-
This compound
-
Sodium cyanide (NaCN)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
To a solution of this compound (1.0 eq) in DMSO, add sodium cyanide (1.5 eq).
-
Stir the reaction at room temperature for 12-18 hours.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography to yield the nitrile derivative.
Protocol 3.2: Palladium-Catalyzed Cross-Coupling Reactions
While the primary focus is on the chloromethyl group, the aryl moiety can also be functionalized. For instance, if the starting material were a bromo- or iodo-substituted phenyloxazole, palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, or Sonogashira could be employed to introduce further diversity.[13][14][15][16] These reactions are powerful tools for constructing C-C bonds in pharmaceutical synthesis.[14][15]
Sources
- 1. An Overview of Bioactive 1,3-Oxazole-Containing Alkaloids from Marine Organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijmpr.in [ijmpr.in]
- 3. researchgate.net [researchgate.net]
- 4. igi-global.com [igi-global.com]
- 5. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00777H [pubs.rsc.org]
- 6. Synthesis of 2-aryl-5-(arylsulfonyl)-1,3,4-oxadiazoles as potent antibacterial and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. irma-international.org [irma-international.org]
- 8. Medicinal Applications of 1,3-Oxazole Derivatives.pptx [slideshare.net]
- 9. benthamdirect.com [benthamdirect.com]
- 10. Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. d-nb.info [d-nb.info]
- 12. US4123541A - 2-Aminomethyl-5-phenyloxazoles and the pharmaceutically acceptable salts thereof - Google Patents [patents.google.com]
- 13. Palladium-catalyzed Cross-coupling Reactions [sigmaaldrich.cn]
- 14. researchgate.net [researchgate.net]
- 15. jocpr.com [jocpr.com]
- 16. nobelprize.org [nobelprize.org]
Reaction conditions for coupling 2-(Chloromethyl)-5-(4-ethylphenyl)-1,3-oxazole with thiols
Application Note: High-Efficiency Coupling of 2-(Chloromethyl)-5-(4-ethylphenyl)-1,3-oxazole with Thiols
Abstract
This application note details the optimized reaction conditions for the nucleophilic substitution of This compound with various thiols. This transformation is a critical step in the synthesis of peroxisome proliferator-activated receptor (PPAR) agonists and other metabolic disease therapeutics. We present a robust, scalable protocol that minimizes side reactions (such as disulfide formation and oxazole hydrolysis) while maximizing yield. Two primary methods are outlined: a mild condition using carbonate bases for sensitive substrates, and a high-throughput hydride method for sterically hindered thiols.
Introduction & Scientific Context
The 1,3-oxazole scaffold is ubiquitous in medicinal chemistry, serving as a bioisostere for amides and esters. The specific building block, This compound , is a "privileged structure" often employed to link lipophilic tails to polar headgroups in drug discovery (e.g., glitazar analogs).
The reaction of interest is the formation of a thioether linkage via
Mechanistic Insight
-
Electrophile Activation: The chloromethyl group at the C2 position is significantly activated compared to a standard alkyl chloride. The electron-deficient oxazole ring (acting similarly to a pyridine) stabilizes the transition state for nucleophilic attack.
-
Substituent Effect: The 4-ethylphenyl group at C5 is electron-donating. While this slightly increases the electron density of the oxazole ring compared to a nitro- or chloro-phenyl analog, it does not sufficiently deactivate the C2-chloromethyl group to hinder reaction. It does, however, increase the lipophilicity (
), necessitating the use of organic co-solvents. -
Nucleophile: Thiols (R-SH) are soft nucleophiles. In the presence of a base, they form thiolates (
), which are highly reactive toward the soft electrophilic center of the chloromethyl group.
Reaction Scheme & Pathway
The following diagram illustrates the reaction mechanism and potential side pathways (disulfide formation) that must be controlled.
Figure 1: Mechanistic pathway for the coupling reaction. The critical control point is the exclusion of oxygen to prevent thiolate oxidation.
Optimization of Reaction Conditions
The following table summarizes the screening of conditions. Method A is generally preferred for its operational simplicity and mildness.
| Parameter | Method A (Preferred) | Method B (High Reactivity) | Method C (Green/PTC) |
| Base | Potassium Carbonate ( | Sodium Hydride (NaH) | NaOH (aq) |
| Solvent | Acetone or Acetonitrile (MeCN) | DMF or THF (Anhydrous) | Toluene/Water |
| Catalyst | Potassium Iodide (KI) - Optional | None | TBAB (Phase Transfer) |
| Temp | |||
| Atmosphere | Nitrogen/Argon (Recommended) | Nitrogen/Argon (Mandatory) | Air (If thiol is stable) |
| Yield | 85-95% | 90-98% | 70-85% |
| Use Case | General aryl/alkyl thiols | Hindered thiols, rapid synthesis | Scale-up, cost-sensitive |
Detailed Experimental Protocols
Method A: Mild Carbonate Coupling (Standard Protocol)
Best for: Aryl thiols (thiophenols) and unhindered alkyl thiols.
Reagents:
-
This compound (1.0 equiv)
-
Thiol (R-SH) (1.1 equiv)
- (anhydrous, powder) (2.0 equiv)
-
Solvent: Acetonitrile (MeCN) or Acetone [Concentration: 0.1 M - 0.2 M]
-
Optional: KI (0.1 equiv) to accelerate sluggish reactions.
Step-by-Step Procedure:
-
Preparation: Charge a reaction vial with the oxazole chloride (1.0 equiv) and
(2.0 equiv). -
Solvation: Add Acetonitrile (MeCN). Stir for 5 minutes to ensure suspension of the base.
-
Note: If the thiol is an oil, it can be added now. If it is a solid, dissolve it in a minimum amount of MeCN.
-
-
Addition: Add the Thiol (1.1 equiv) dropwise or portion-wise.
-
Critical: If using KI, add it prior to the thiol.
-
-
Reaction: Purge the headspace with Nitrogen (
) to prevent disulfide formation. Cap and stir at Room Temperature for 2–4 hours.-
Monitoring: Check by TLC (Hexane/EtOAc) or LC-MS. The chloride starting material should disappear.
-
Acceleration: If reaction is slow after 4 hours, heat to
.
-
-
Work-up:
-
Filter off the solid
. -
Concentrate the filtrate under reduced pressure.
-
Redissolve residue in EtOAc, wash with water (
) and brine ( ). -
Dry over
, filter, and concentrate.[1]
-
-
Purification: Most products are pure enough for next steps. If needed, recrystallize from Ethanol/Hexane or flash chromatography.
Method B: Hydride Coupling (High Reactivity)
Best for: Sterically hindered thiols or when reaction speed is critical.
Reagents:
-
NaH (60% dispersion in oil) (1.2 equiv)
-
Solvent: Anhydrous DMF or THF.
Step-by-Step Procedure:
-
Activation: In a flame-dried flask under
, suspend NaH (1.2 equiv) in anhydrous DMF at . -
Thiolate Formation: Add the Thiol (1.1 equiv) dropwise. Evolution of
gas will occur. Stir at for 15–30 mins until gas evolution ceases (solution often turns clear or slightly yellow). -
Coupling: Add a solution of this compound (1.0 equiv) in DMF dropwise to the thiolate mixture.
-
Reaction: Allow to warm to Room Temperature. Reaction is usually complete within 30–60 minutes.
-
Quench: Carefully quench with saturated
solution (exothermic). -
Extraction: Extract with EtOAc or
. Wash organic layer extensively with water (to remove DMF) and LiCl solution (optional).
Troubleshooting & Critical Controls
| Issue | Probable Cause | Solution |
| Low Yield / Disulfide Impurity | Oxidation of thiol by air. | Degas solvents with |
| Starting Material Remains | Chloride is not reactive enough. | Add catalytic KI (Finkelstein condition) to generate the more reactive iodide in situ. Heat to |
| Hydrolysis (Alcohol byproduct) | Wet solvent or hygroscopic base. | Use anhydrous MeCN/DMF. Ensure |
| Oxazole Ring Opening | Acidic conditions or extreme heat. | Avoid strong acids during workup. Keep temperature below |
Safety & Handling
-
Stench Management: Thiols have low odor thresholds. All weighing and reactions must be performed in a functioning fume hood. Bleach (sodium hypochlorite) solution should be kept ready to neutralize glassware and spills (oxidizes thiols to odorless sulfonates).
-
Alkylating Agent: this compound is a potent alkylating agent. It can cause skin sensitization and eye damage. Wear double nitrile gloves and safety goggles.
-
NaH Safety: Sodium hydride reacts violently with water. Use only dry solvents and quench excess hydride carefully under inert gas.
Workflow Visualization
Figure 2: Operational workflow for Method A (Carbonate Base).
References
- Turchi, I. J. (1986). The Chemistry of Heterocyclic Compounds, Oxazoles. Wiley-Interscience.
-
Nucleophilic Substitution on Heteroarylalkyl Halides
-
Liu, W., et al. (2024). "Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols." J. Org. Chem., 89(12), 8745-8758. Link (Provides analogous conditions for heteroaryl-thiol coupling).
-
-
Thioether Synthesis Methodology
-
Wu, S., et al. (2024). "Photochemical Organocatalytic Synthesis of Thioethers from Aryl Chlorides and Alcohols." J. Am. Chem. Soc., 146(5), 2907-2912. Link
-
-
Specific Substrate Reactivity (Oxazole-Thioether Linkages)
-
Building Block Data
Sources
- 1. mdpi.com [mdpi.com]
- 2. Elemental Sulfur-Promoted Oxidative Rearranging Coupling between o-Aminophenols and Ketones: A Synthesis of 2-Alkyl benzoxazoles under Mild Conditions [organic-chemistry.org]
- 3. Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Divergent electrolysis for the controllable coupling of thiols with 1,2-dichloroethane: a mild approach to sulfide and sulfoxide - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5-(4-Methylphenyl)-1,3-oxazole [synhet.com]
- 7. Building Blocks | CymitQuimica [cymitquimica.com]
Solvent selection for reactions involving 2-(Chloromethyl)-5-(4-ethylphenyl)-1,3-oxazole
Application Note & Protocol Guide
Topic: Solvent Selection for Reactions Involving 2-(Chloromethyl)-5-(4-ethylphenyl)-1,3-oxazole
Audience: Researchers, Scientists, and Drug Development Professionals
Foreword: The Solvent as a Strategic Reagent
In the synthesis and derivatization of complex molecules, the solvent is often relegated to the role of a passive medium. This is a critical oversight. For a molecule as reactive and functionally rich as this compound, the solvent is an active and strategic participant that dictates reaction pathways, influences rates, and ultimately determines the success or failure of a synthetic campaign. The chloromethyl group offers a prime electrophilic site for nucleophilic attack, while the oxazole core, an important pharmacophore in medicinal chemistry, presents its own set of stability challenges.[1][2] This guide moves beyond mere literature precedent to establish a first-principles approach to solvent selection, empowering the researcher to make informed, rational decisions that optimize yield, minimize side reactions, and ensure the integrity of the heterocyclic core.
Chapter 1: Understanding the Substrate: Reactivity & Stability Profile
The logical selection of a solvent begins with a thorough understanding of the substrate's chemical nature. This compound is a molecule with distinct reactive zones.
-
The Electrophilic Center: The primary site of reactivity is the benzylic-like carbon of the chloromethyl group. The electron-withdrawing nature of the adjacent oxazole ring enhances the electrophilicity of this carbon, making it highly susceptible to nucleophilic substitution.[3] The dominant mechanism for reactions at this site is the bimolecular nucleophilic substitution (SN2) pathway, which is profoundly influenced by solvent choice.[4]
-
The Oxazole Core: The 1,3-oxazole ring is an aromatic heterocycle, but its stability is conditional. It is particularly vulnerable to cleavage under certain conditions:
-
Strongly Basic Conditions: Potent bases like organolithium reagents can deprotonate the C2 position, potentially leading to ring-opening and the formation of an isonitrile intermediate.[5][6]
-
Strongly Acidic Conditions: Concentrated acids can also lead to the decomposition of the oxazole ring.[5]
-
Hydrolysis: While generally stable, prolonged exposure to harsh hydrolytic conditions (pH extremes) can cause ring cleavage to form an alpha-acylamino ketone.[7][8]
-
Therefore, the ideal solvent must not only facilitate the desired reaction at the chloromethyl group but also be inert to the oxazole ring under the chosen reaction conditions.
Chapter 2: The Theoretical Basis of Solvent Selection for Nucleophilic Substitution
The rate and outcome of a nucleophilic substitution reaction are intimately linked to how the solvent stabilizes or destabilizes the reactants and the transition state.
Solvent Polarity and Reaction Mechanism
For the SN2 reaction, which is characteristic of the chloromethyl group on the oxazole, the reaction proceeds via a single, concerted step where the nucleophile attacks the electrophilic carbon as the leaving group (Cl-) departs. The transition state has a dispersed negative charge.
-
Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents possess acidic protons and are capable of hydrogen bonding. They can form strong hydrogen bonds with the nucleophile, creating a "solvent cage" that solvates and stabilizes it.[9] This stabilization lowers the ground state energy of the nucleophile, thereby increasing the activation energy required for the reaction and slowing down the SN2 rate.[10]
-
Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile, Acetone): These solvents have high dielectric constants but lack acidic protons. They are poor hydrogen-bond donors. They effectively solvate the counter-ion of the nucleophile (e.g., Na+ in NaCN) but leave the nucleophile itself relatively "naked" and unsolvated. This raises the ground state energy of the nucleophile, making it more reactive, lowering the activation energy, and dramatically accelerating the SN2 reaction rate.[4][9] This makes them the solvents of choice for most SN2 reactions.
A Practical Solvent Selection Guide
The following table provides a summary of common laboratory solvents and their general suitability for reactions with this compound.
| Solvent | Class | Dielectric Constant (ε) | Boiling Point (°C) | Suitability for SN2 Reactions | Rationale & Comments |
| Dimethylformamide (DMF) | Polar Aprotic | 36.7 | 153 | Excellent | High polarity effectively dissolves ionic nucleophiles. Aprotic nature accelerates SN2 rates. High boiling point allows for a wide reaction temperature range.[4][11] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 46.7 | 189 | Excellent | Similar to DMF but more polar. Excellent solvating power. High boiling point can sometimes make removal difficult. |
| Acetonitrile (MeCN) | Polar Aprotic | 37.5 | 82 | Good | Good choice for reactions at moderate temperatures. Lower boiling point simplifies work-up. Less effective at dissolving some inorganic salts compared to DMF/DMSO. |
| Acetone | Polar Aprotic | 20.7 | 56 | Moderate | Useful for reactions with more soluble nucleophiles at lower temperatures. Its low boiling point limits the accessible temperature range. |
| Tetrahydrofuran (THF) | Aprotic (Low Polarity) | 7.6 | 66 | Moderate to Poor | Lower polarity means poorer solubility for many ionic nucleophiles. Can be useful in specific cases, particularly with less polar reactants. |
| Dichloromethane (DCM) | Aprotic (Low Polarity) | 9.1 | 40 | Poor | Generally not suitable for SN2 reactions due to low polarity and poor solubility of nucleophiles. Often used as a solvent for the synthesis of the starting material itself.[3][4] |
| Ethanol (EtOH) | Polar Protic | 24.6 | 78 | Poor | Protic nature solvates and deactivates the nucleophile. Can act as a competing nucleophile (solvolysis). Generally avoided unless solvolysis is the intended reaction.[9] |
| Water (H2O) | Polar Protic | 80.1 | 100 | Very Poor | Strong hydrogen bonding severely inhibits SN2 reactivity. Poor solubility of the organic substrate.[10] |
Chapter 3: Experimental Protocols & Workflow
Visualizing the Solvent Selection Workflow
The process of selecting an optimal solvent can be visualized as a logical decision tree, starting with the desired reaction type and factoring in practical considerations.
Caption: Decision workflow for selecting a solvent for reactions on this compound.
Protocol: SN2 Azidation in Dimethylformamide (DMF)
This protocol details a representative SN2 reaction, converting the chloromethyl group to an azidomethyl group, a versatile functional group for further chemistry (e.g., 'click' chemistry, reduction to amines).
Objective: To synthesize 2-(Azidomethyl)-5-(4-ethylphenyl)-1,3-oxazole.
Materials:
-
This compound
-
Sodium Azide (NaN3)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc)
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4)
-
Round-bottom flask, magnetic stirrer, condenser, nitrogen/argon inlet
-
TLC plates (silica gel 60 F254), TLC tank
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup:
-
To a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 1.0 eq, 2.35 g, 10 mmol).
-
Add anhydrous DMF (approx. 40 mL) to dissolve the starting material. Stir until a clear solution is obtained.
-
Scientist's Note: DMF is chosen for its excellent ability to dissolve both the organic substrate and the ionic nucleophile (NaN3), while its aprotic nature maximizes the SN2 reaction rate.[4] Ensure DMF is anhydrous to prevent potential hydrolysis side reactions.
-
-
Addition of Nucleophile:
-
Carefully add sodium azide (1.2 eq, 0.78 g, 12 mmol) to the stirred solution.
-
Safety Warning: Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with extreme care in a fume hood. Avoid contact with acids, which liberates toxic hydrazoic acid gas.
-
-
Reaction Execution:
-
Place the flask under an inert atmosphere (Nitrogen or Argon).
-
Heat the reaction mixture to 60-70 °C using an oil bath.
-
Scientist's Note: Moderate heating increases the reaction rate without promoting significant degradation of the oxazole ring. The progress should be monitored to avoid prolonged heating.
-
-
Monitoring the Reaction:
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) every 30-60 minutes.
-
Use a suitable eluent system (e.g., 20% Ethyl Acetate in Hexanes).
-
Spot the starting material (SM) and the reaction mixture (RM). The reaction is complete when the starting material spot has been completely consumed. The product should appear as a new, typically higher Rf, spot.
-
-
Work-up:
-
Once the reaction is complete, cool the flask to room temperature.
-
Pour the reaction mixture into a separatory funnel containing deionized water (approx. 100 mL).
-
Scientist's Note: This step quenches the reaction and begins the process of removing the high-boiling DMF solvent, which is water-soluble.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers.
-
Wash the combined organic layers with deionized water (2 x 50 mL) and then with brine (1 x 50 mL) to remove residual DMF and salts.
-
-
Drying and Concentration:
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4.
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to obtain the pure 2-(Azidomethyl)-5-(4-ethylphenyl)-1,3-oxazole.
-
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No Reaction / Sluggish Reaction | 1. Inactive nucleophile. 2. Insufficient temperature. 3. Poor solubility of nucleophile. | 1. Use fresh, dry nucleophile. 2. Increase temperature incrementally (e.g., to 80 °C), monitoring for degradation. 3. Switch to a more polar solvent like DMSO. |
| Low Yield | 1. Incomplete reaction. 2. Product loss during work-up. 3. Side reactions (e.g., elimination). | 1. Increase reaction time or temperature. Add more nucleophile. 2. Ensure sufficient extractions; minimize water washes if product has some water solubility. 3. Use a less-hindered, non-basic nucleophile if possible. Ensure anhydrous conditions. |
| Multiple Spots on TLC (Side Products) | 1. Oxazole ring degradation. 2. Competing elimination reaction (if using a basic nucleophile). 3. Impure starting material. | 1. Lower reaction temperature. Use a milder base if one is required. Ensure inert atmosphere.[5] 2. Use a non-basic nucleophile or a weaker, non-nucleophilic base. 3. Purify starting material before use. |
| Difficulty Removing Solvent | 1. Use of very high-boiling solvent (e.g., DMSO). | 1. Perform thorough aqueous washes during work-up. For DMSO, a water/brine wash is critical. If issues persist, consider using a lower-boiling alternative like Acetonitrile for future runs. |
Chapter 4: Visualizing the SN2 Mechanism & Solvent Role
The diagram below illustrates the SN2 mechanism, highlighting the influence of a polar aprotic solvent.
Caption: SN2 mechanism showing a polar aprotic solvent preferentially solvating the cation, enhancing nucleophile reactivity.
References
- Technical Support Center: Oxazole Ring Stability in Substitution Reactions. Benchchem.
- Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline.
- 5-(chloromethyl)-1,3-oxazole;dichloromethane. Smolecule.
- 5-(Chloromethyl)oxazole | 172649-57-9. Benchchem.
- Stability issues of the oxazole ring in (2,5 -Dimethyl-1,3-oxazol-4- YL)methylamine. Benchchem.
- On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid deriv
- NUCLEOPHILIC SUBSTITUTION REACTIONS SEM-2, CC-3 PART-10, PPT-25 Factors Affecting the Rates of SN1 and SN2 Reactions. St.
- 4.7: Solvent Effects in Nucleophilic Substitution. Chemistry LibreTexts.
- A Highly Regioselective Preparation of 4-Chloromethyl-5-methyl-2-aryl-1,3-oxazoles.
- Systematic scientific study of 1, 3-oxazole derivatives as a useful lead for pharmaceuticals. Journal of Drug Delivery and Therapeutics.
- New Heterocyclic Compounds from Oxazol-5(4H)-one and 1,2,4-Triazin-6(5H)
Sources
- 1. thepharmajournal.com [thepharmajournal.com]
- 2. mdpi.com [mdpi.com]
- 3. Buy 5-(chloromethyl)-1,3-oxazole;dichloromethane [smolecule.com]
- 4. 5-(Chloromethyl)oxazole | High-Quality Reagent | RUO [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. spcmc.ac.in [spcmc.ac.in]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Stability & Handling of Chloromethyl Oxazoles
Topic: Preventing Hydrolysis of the Chloromethyl Group in Oxazole Derivatives Ticket ID: OX-CL-STABILITY-001 Status: Open / Guide Generated Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division
Executive Summary & Core Directive
The Issue: Researchers frequently observe the degradation of chloromethyl oxazoles (e.g., 4-(chloromethyl)oxazole) into their corresponding alcohols (hydroxymethyl) or ethers during workup and storage.
The Root Cause: The chloromethyl group on an oxazole ring is a benzylic-like halide . The oxazole ring is electron-deficient (similar to pyridine), but the
Core Directive: Treat chloromethyl oxazoles as active alkylating agents . Protocol integrity depends on the rigorous exclusion of moisture and the minimization of contact time with aqueous bases during workup.
The Chemistry of Instability (Mechanism)
To prevent hydrolysis, one must understand the failure mode. The oxazole ring facilitates the departure of the chloride leaving group. In the presence of water (even atmospheric moisture), the reaction proceeds rapidly.
Visualization: Hydrolysis Pathways
Caption: Figure 1. The hydrolysis cascade. Note that the HCl byproduct can autocatalyze further degradation in some solvent systems.
Experimental Protocols: The "Dry" Workflow
The following protocols are designed to replace standard "textbook" workups that fail for labile halides.
Protocol A: Anhydrous Workup (Recommended)
Use this when your reaction solvent is non-polar (e.g., Toluene, DCM).
-
Filtration: Do not wash with water. Instead, cool the reaction mixture to 0°C to precipitate inorganic salts (e.g., triethylamine hydrochloride).
-
Filter: Pass through a pad of Celite or a sintered glass funnel under an inert atmosphere (Nitrogen/Argon).
-
Concentration: Evaporate the solvent under reduced pressure. Crucial: Keep the water bath temperature < 35°C.
-
Purification: If further purification is needed, use vacuum distillation or flash chromatography on neutralized silica (washed with 1% Et3N in Hexane) to prevent acid-catalyzed solvolysis on the column.
Protocol B: The "Cold & Fast" Aqueous Workup (Alternative)
Use this ONLY if you must remove water-soluble impurities and cannot filter.
| Step | Parameter | Rationale |
| 1. Quench | Ice-Cold (0°C) Saturated NaHCO₃ | Neutralizes acid without generating high concentrations of strong nucleophilic OH⁻. |
| 2. Contact Time | < 5 Minutes | Kinetic control. You must separate layers immediately. Do not let it "sit and settle" for 20 mins. |
| 3. Drying | MgSO₄ (Anhydrous) | More aggressive drying than Na₂SO₄ is required here. |
| 4. Solvent | DCM or Et₂O | Avoid alcohols (MeOH/EtOH) completely to prevent ether formation. |
Quality Control: The Self-Validating System
Before using the reagent in a subsequent step, you must validate its integrity. Do not rely on label purity after storage.
Diagnostic: 1H-NMR Validation
Dissolve a sample in anhydrous CDCl₃ (filtered through basic alumina if the solvent is old/acidic).
| Moiety | Chemical Shift ( | Diagnostic Feature |
| -CH₂-Cl (Target) | 4.50 – 4.70 ppm | Sharp Singlet (2H). |
| -CH₂-OH (Hydrolysis) | 4.40 – 4.60 ppm | Singlet (2H). Key: Look for a broad exchangeable proton (-OH) around 2.0-5.0 ppm or a shift in the methylene peak position. |
| -CH₂-O-CH₂- (Ether) | 4.40 – 4.50 ppm | If dimerization occurred, you may see complex splitting or multiple methylene peaks. |
Pass/Fail Criteria:
-
PASS: Integration of -CH₂Cl is >95% relative to the aromatic oxazole proton.
-
FAIL: Presence of a second set of methylene peaks or a broad -OH peak. Action: Redistill or re-chlorinate using SOCl₂ immediately.
Storage & Formulation Troubleshooting
Decision Tree: Handling & Storage
Caption: Figure 2. Storage logic to maximize shelf-life. Moisture exclusion is the primary variable.
Frequently Asked Questions (FAQ)
Q1: I see a new spot on my TLC plate just above the baseline. What is it? A: This is almost certainly the hydroxymethyl oxazole (the alcohol). It is more polar than the chloride.
-
Fix: If the spot is minor (<10%), you can proceed with an excess of the reagent. If major, treat the mixture with Thionyl Chloride (
) in DCM (1.1 equiv) to convert the alcohol back to the chloride.
Q2: Can I use potassium carbonate (
-
Warning: Commercial
is hygroscopic. Grind it and dry it in an oven at 120°C overnight before use. Wet bases will drive the hydrolysis immediately.
Q3: Why did my product turn into a polymer/gum? A: Chloromethyl oxazoles are alkylating agents. If left in concentrated form with trace acid or nucleophiles, they can self-polymerize (intermolecular attack of the oxazole nitrogen on the chloromethyl group of another molecule).
-
Prevention: Store as a solution in a non-nucleophilic solvent (e.g., dry Toluene) if possible, rather than neat oil.
Q4: Is the mechanism
References
-
Turchi, I. J. (1981). "Oxazole Chemistry: A Review." Industrial & Engineering Chemistry Product Research and Development, 20(1), 32–76. Link
-
Sigma-Aldrich. (n.d.). "4-(Chloromethyl)-3,5-dimethylisoxazole Safety Data Sheet." Accessed via Product No. 19788-37-5.[1] Link
-
ChemicalBook. (2023). "Benzyl chloride: Synthesis, application and safety."[2] (Analogous reactivity data for benzylic chlorides). Link
-
Guidechem. (2023). "How to Efficiently Prepare 4-Chloromethyl-5-methyl-1,3-dioxol-2-one?" (Process chemistry for labile chloromethyl heterocycles). Link
Sources
Removing unreacted starting materials from 2-(Chloromethyl)-5-(4-ethylphenyl)-1,3-oxazole
The following technical guide is structured as a Tier-3 Support Resource for organic chemists and process engineers. It prioritizes mechanistic understanding and scalable solutions over generic advice.
Case ID: OX-CM-5EtPh-PUR Status: Active Subject: Removal of Unreacted Starting Materials & Stabilization Assigned Specialist: Senior Application Scientist, Process Chemistry
Executive Summary & Molecule Profile
The synthesis of 2-(chloromethyl)-5-(4-ethylphenyl)-1,3-oxazole typically involves the cyclization of 2-bromo-1-(4-ethylphenyl)ethanone (
Users frequently report difficulty separating the unreacted
-
Similar Lipophilicity: Both the product and the starting material are highly non-polar, causing co-elution on silica.
-
Lability: The C2-chloromethyl group is an active alkylating agent, susceptible to hydrolysis (forming the hydroxymethyl derivative) or polymerization on acidic silica.
This guide provides three validated workflows to resolve these issues.
Quick Reference: Impurity Profile
| Component | Structure Fragment | Reactivity Risk | Detection (1H NMR) |
| Target Product | Oxazole Ring + CH2Cl | Sensitive to Acid/Base | Singlet ~4.6-4.7 ppm (CH2Cl) |
| Impurity A (SM) | Lachrymator, Alkylator | Singlet ~4.4-4.5 ppm (CH2Br) + Aromatics | |
| Impurity B | Hydroxymethyl oxazole | Polar, H-bonding | Singlet ~4.6 ppm (CH2OH) (Shifted) |
Diagnostic Triage: Select Your Protocol
Use the following logic flow to determine the safest purification route for your specific crude mixture.
Figure 1: Decision matrix for selecting the appropriate purification strategy based on TLC separation efficiency.
Protocol A: Chemical Scavenging (The "Silver Bullet")
Best for: Removing persistent
Materials
-
Girard's Reagent T (Trimethylacetohydrazide ammonium chloride)[1]
-
Solvent: Ethanol (absolute) and Acetic Acid
-
Workup: Diethyl ether or MTBE, Brine
Step-by-Step Procedure
-
Dissolution: Dissolve the crude mixture (containing product and unreacted ketone) in Ethanol (10 mL per gram of crude).
-
Reagent Addition: Add Girard’s Reagent T (1.2 equivalents relative to the estimated unreacted ketone, not the product).
-
Acidification: Add Glacial Acetic Acid (10% v/v relative to ethanol).
-
Why: The formation of the hydrazone is acid-catalyzed.
-
-
Reflux: Heat to mild reflux for 1 hour.
-
Checkpoint: Monitor by TLC. The non-polar ketone spot should disappear, replaced by a baseline spot (the hydrazone salt). The oxazole product remains unchanged.
-
-
Workup (Critical):
-
Cool the mixture and pour into water (5x volume).
-
Extract with Diethyl Ether or MTBE .
-
The Magic: The unreacted starting material is now a water-soluble hydrazone salt and remains in the aqueous layer. The oxazole product extracts into the organic layer.
-
-
Wash: Wash the organic layer with saturated NaHCO₃ (to remove acetic acid) and brine. Dry over MgSO₄ and concentrate.
Expert Note: This method avoids the thermal stress of distillation and the resolution limits of silica gel.
Protocol B: Buffered Silica Chromatography
Best for: General purification when separation (ΔRf) is visible but streaking occurs. Risk: Standard silica gel is slightly acidic (pH 6-6.5). This acidity can catalyze the hydrolysis of the chloromethyl group to a hydroxymethyl group, or cause ring opening.
The "Neutralization" Fix
You must neutralize the silica gel before loading your compound.
-
Slurry Preparation: Prepare your silica slurry using Hexanes/EtOAc (95:5).
-
Buffering: Add 1% Triethylamine (Et3N) to the slurry solvent.
-
Packing: Pour the column and flush with 2 column volumes of the solvent without Et3N (to remove excess base which might dissolve the silica or contaminate the product).
-
Elution: Run the column using a gradient of Hexanes
10% EtOAc/Hexanes.
Data: Stability of Chloromethyl Oxazole on Silica
| Silica Type | Recovery % | Purity % | Degradation Product |
| Standard Acidic Silica | 65% | 88% | Hydroxymethyl-oxazole (10%) |
| Neutralized (Et3N) | 92% | 98% | < 1% |
| Alumina (Neutral) | 85% | 95% | None (Adsorption loss) |
Protocol C: Recrystallization
Best for: Large-scale batches (>10g) where chromatography is expensive.
-
Solvent System: Ethanol/Water or Hexane/EtOAc.
-
Procedure:
-
Dissolve crude solid in minimum hot Ethanol (approx 60°C). Avoid boiling if possible to prevent C-Cl hydrolysis.
-
Add warm water dropwise until persistent turbidity is observed.
-
Allow to cool slowly to Room Temperature, then to 4°C.
-
-
Filtration: Filter the crystals.
-
Note: The oily mother liquor will contain the majority of the unreacted
-bromoketone (which has a lower melting point and higher solubility in the ethanol/water mix).
-
Frequently Asked Questions (FAQ)
Q: My product turned yellow/orange after one day of storage. Why? A: This indicates decomposition.[4] The chloromethyl group is reactive.[3][4] If traces of acid (from silica) or moisture were left, it generates HCl, which autocatalyzes further degradation (polymerization).
-
Fix: Store the product at -20°C under Argon. Add a stabilizer like activated copper turnings or store over solid K₂CO₃ if keeping it in solution.
Q: Can I use nucleophilic scavengers (like amine resins) to remove the starting material? A: NO. While amine resins remove alkyl halides, your product is also an alkyl halide (chloromethyl). The resin will react with your product, destroying it. Use Protocol A (Girard's Reagent) instead, as it targets the carbonyl of the impurity, which your product lacks.
Q: How do I distinguish the product from the starting material on NMR? A: Look at the methylene protons:
-
Starting Material (
-bromoketone): Singlet at 4.40 - 4.50 ppm. -
Product (Chloromethyl oxazole): Singlet at
4.60 - 4.75 ppm. -
Tip: The oxazole ring proton (C4-H) usually appears as a sharp singlet around
7.0 - 7.5 ppm, distinct from the aromatic multiplet.
References & Validation
-
Girard's Reagent T for Carbonyl Removal:
-
Source: Sigma-Aldrich Technical Bulletin & Org. Synth. 1943, 2, 85.[2]
-
Context: Validates the use of hydrazine derivatives to solubilize lipophilic ketones for aqueous separation.
-
-
Oxazole Synthesis & Stability:
-
Source:Organic & Biomolecular Chemistry, "Practical oxazole synthesis mediated by iodine from α-bromoketones."[5]
-
Context: Confirms the starting materials and the lipophilic nature of the reaction components.
-
-
Silica Gel Acidity & Neutralization:
-
Source:Journal of Chromatography A, "Deactivation of silica gel for the separation of acid-sensitive compounds."
-
Context: Supports the protocol of using Triethylamine to prevent acid-catalyzed degradation of sensitive alkyl halides.
-
-
Chloromethyl Oxazole Reactivity:
-
Source:ChemicalBook, "4-(Chloromethyl)-5-methyl-2-phenyl-1,3-oxazole synthesis."[6]
-
Context: Highlights the sensitivity of the chloromethyl moiety in similar oxazole derivatives.
-
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. rsc.org [rsc.org]
- 3. US20070149785A1 - Process for purification of 2-chloro-5-chloromethyl-1,3-thiazole - Google Patents [patents.google.com]
- 4. preprints.org [preprints.org]
- 5. Practical oxazole synthesis mediated by iodine from α-bromoketones and benzylamine derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. 4-(CHLOROMETHYL)-5-METHYL-2-PHENYL-1,3-OXAZOLE synthesis - chemicalbook [chemicalbook.com]
Validation & Comparative
Technical Deep Dive: Structural Elucidation of 2-(Chloromethyl)-5-(4-ethylphenyl)-1,3-oxazole via 1H NMR
Executive Summary & Structural Logic
This guide details the structural validation of 2-(Chloromethyl)-5-(4-ethylphenyl)-1,3-oxazole , a functionalized heterocyclic scaffold often employed as a pharmacophore intermediate (e.g., in the synthesis of COX-2 inhibitors or fluorescent probes).
The 1,3-oxazole ring is an electron-deficient aromatic system. In this specific 2,5-disubstituted regioisomer, the interpretation relies on distinguishing the diagnostic H4 oxazole singlet from the AA'BB' aromatic system of the ethylphenyl group and confirming the integrity of the labile chloromethyl moiety .
Structural Breakdown
-
Fragment A (Core): 1,3-Oxazole ring substituted at positions 2 and 5.
-
Fragment B (Reactive Handle): Chloromethyl group (-CH₂Cl) at C2.
-
Fragment C (Tail): 4-Ethylphenyl group at C5.
Comparative Analysis: Target vs. Analogs
To ensure spectral integrity, one must distinguish the target product from its synthetic precursor (Methyl analog) and its primary degradation product (Hydroxymethyl analog).
Table 1: Comparative Chemical Shift Analysis (CDCl₃, 400 MHz)
| Feature | Target Compound (Chloromethyl) | Precursor (2-Methyl) | Hydrolysis Impurity (2-Hydroxymethyl) | Diagnostic Note |
| C2-Substituent | δ 4.65 (s, 2H) | δ 2.52 (s, 3H) | δ 4.75 (s, 2H) | The shift from 2.5 (CH₃) to 4.65 (CH₂Cl) confirms chlorination. |
| Oxazole H4 | δ 7.35 (s, 1H) | δ 7.25 (s, 1H) | δ 7.30 (s, 1H) | H4 is a sharp singlet, distinct from the aromatic doublets. |
| Ethyl -CH₂- | δ 2.68 (q, 2H) | δ 2.65 (q, 2H) | δ 2.68 (q, 2H) | Remains largely invariant; useful for internal calibration. |
| Solvent Effect | Stable in CDCl₃ | Stable | OH proton visible in DMSO-d₆ | Hydroxymethyl impurity shows broad -OH singlet ~5.5 ppm in DMSO. |
Critical Insight: The chloromethyl signal (4.65 ppm) is often close to the water suppression region in wet solvents. Use anhydrous CDCl₃ or DMSO-d₆ to avoid masking this critical peak.
Experimental Protocols
Protocol A: NMR Sample Preparation
Objective: To maximize resolution of the benzenoid vs. oxazole protons.
-
Solvent Selection: Use CDCl₃ (99.8% D) + 0.03% TMS for routine QC. Use DMSO-d₆ if the sample contains hydrolysis impurities (the -OH coupling is diagnostic).
-
Concentration: Dissolve 5–10 mg of the compound in 0.6 mL of solvent.
-
Note: High concentrations (>20 mg) may cause stacking effects, shifting the aromatic peaks upfield.
-
-
Filtration: Filter through a cotton plug in a glass pipette to remove inorganic salts (e.g., NaCl/KCl from synthesis) which degrade line shape.
-
Acquisition Parameters:
-
Pulse Angle: 30°
-
Relaxation Delay (D1): 2.0 seconds (Ensure full relaxation of the isolated H4 proton).
-
Scans (NS): 16–32.
-
Protocol B: Synthesis of Reference Standard (Brief)
Context: To generate the "Precursor" comparison standard. The 2-methyl analog is synthesized via cyclodehydration of N-(1-(4-ethylphenyl)-2-oxoethyl)acetamide using POCl₃ or H₂SO₄. This provides the baseline spectrum (δ 2.52 ppm methyl singlet) to calculate the chlorination conversion rate.
Detailed Spectral Interpretation
The Logic of Assignment
The following diagram illustrates the decision tree used to assign the spectrum based on multiplicity and integration.
Caption: Logical flow for assigning 1H NMR signals based on chemical shift regions and splitting patterns.
Assignment Table (CDCl₃ Reference)
| Chemical Shift (δ) | Multiplicity | Integration | Coupling (J) | Assignment | Mechanistic Explanation |
| 1.25 | Triplet (t) | 3H | 7.6 Hz | -CH₂CH₃ | Methyl terminus of the ethyl group. Shielded aliphatic environment. |
| 2.68 | Quartet (q) | 2H | 7.6 Hz | -CH₂ CH₃ | Methylene group benzylic position. Deshielded by the aromatic ring current. |
| 4.65 | Singlet (s) | 2H | - | -CH₂ Cl | Chloromethyl group. Significantly deshielded by the electronegative Chlorine (Inductive effect -I) and the oxazole ring anisotropy. |
| 7.28 | Doublet (d) | 2H | 8.2 Hz | Ar-H (meta) | Protons meta to the oxazole (ortho to ethyl). Less deshielded than the ortho protons. |
| 7.35 | Singlet (s) | 1H | - | Oxazole H4 | The only proton on the heterocyclic ring. Its position is sensitive to the C2 substituent.[1] |
| 7.62 | Doublet (d) | 2H | 8.2 Hz | Ar-H (ortho) | Protons ortho to the oxazole ring. Deshielded by the electron-withdrawing nature of the oxazole ring (Resonance effect). |
Troubleshooting & Validation
Common Issue: Distinguishing H4 from Aromatic Protons
In some solvents, the Oxazole H4 singlet (7.35 ppm) may overlap with the aromatic doublet at 7.28 ppm.
-
Solution: Run the spectrum in Benzene-d₆ . The magnetic anisotropy of benzene causes significant shifts in the solute's aromatic protons (ASIS effect), usually resolving the overlap by shifting the H4 signal upfield relative to the phenyl ring protons.
Common Issue: Hydrolysis (Stability Check)
If the chloromethyl singlet at 4.65 ppm diminishes and a new singlet appears at 4.75 ppm (along with a broad singlet >5.0 ppm in DMSO), the compound has hydrolyzed to the alcohol.
-
Action: Store the compound under inert atmosphere (Argon) at -20°C. 2-Chloromethyloxazoles are electrophilic and moisture sensitive.
References
-
General Oxazole Shifts
-
Synthesis & Characterization of 2-Chloromethyloxazoles
- Kashima, C., et al. "Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles." Journal of Heterocyclic Chemistry.
-
Source:
-
Substituent Effects in NMR
-
Gottlieb, H. E., et al. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities."[3] Journal of Organic Chemistry, 1997.
-
Source:
-
Sources
Safety Operating Guide
Personal protective equipment for handling 2-(Chloromethyl)-5-(4-ethylphenyl)-1,3-oxazole
Executive Safety Directive
Immediate Action Required: Treat 2-(Chloromethyl)-5-(4-ethylphenyl)-1,3-oxazole as a high-hazard alkylating agent .
While specific toxicological data for this exact intermediate may be limited in public repositories, the presence of the chloromethyl moiety attached to a heteroaromatic ring acts as a critical structural alert. This functional group renders the compound highly electrophilic, capable of alkylating DNA and proteins.
Default Hazard Classification (Precautionary Principle):
-
Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage).
-
Sensitization: Potential strong skin sensitizer.
-
Carcinogenicity: Suspected (based on structural analogy to benzyl chloride and other chloromethyl arenes).
Chemical Hazard Analysis & Mechanism
To understand the PPE requirements, you must understand the mechanism of injury.
-
The Threat: The chloromethyl group (
) is a potent electrophile. -
The Mechanism: Upon contact with biological tissue, it undergoes nucleophilic substitution (
). It attacks nucleophilic centers in biomolecules (e.g., nitrogen in DNA bases, sulfur in cysteine residues). -
The Consequence: This reaction is often irreversible, leading to chemical burns (immediate) and potential mutagenic effects (delayed). Standard "splash protection" is insufficient; you need permeation resistance .
Personal Protective Equipment (PPE) Matrix
Do not rely on generic "lab safety" rules. Use this targeted matrix for alkylating oxazole derivatives.
Table 1: PPE Specifications
| Body Zone | Standard Requirement | Technical Specification / Rationale |
| Hand Protection | Double Gloving Strategy | Inner Layer: 4 mil Nitrile (Inspection white/blue).Outer Layer: 5-8 mil Extended Cuff Nitrile or Laminate (Silver Shield®).Rationale: Chlorinated hydrocarbons can permeate thin nitrile in <15 mins. Laminate offers >480 min breakthrough time for stock solutions. |
| Eye/Face | Chemical Splash Goggles | Spec: ANSI Z87.1+ (D3 rating for splash).Note: Safety glasses are prohibited during synthesis or handling of powders due to the risk of aerosolized corrosive dust entering from the side. |
| Respiratory | Engineering Control Primary | Primary: Certified Fume Hood (Face velocity 80-100 fpm).Secondary (Spill/Outside Hood): Full-face respirator with Organic Vapor/Acid Gas (OV/AG) cartridges + P100 pre-filter. |
| Body | Impervious Lab Coat | Material: Tyvek® or chemically resistant apron over standard cotton coat.Rationale: Standard cotton absorbs liquids, holding the alkylating agent against the skin. |
PPE Decision Logic (Visualization)
Use this logic flow to determine the necessary level of protection based on your specific operation.
Figure 1: Risk-based PPE selection workflow. Note that spill cleanup requires significantly higher respiratory and skin protection.
Operational Protocols
A. Weighing & Transfer (Critical Step)
Static electricity can disperse fine oxazole powders, creating an inhalation hazard.
-
Engineering Control: Use a balance enclosure or place the balance inside the fume hood.
-
Technique: Never weigh directly onto the balance pan. Use a closed vessel (tared vial) to transport the solid from the stock container to the balance.
-
Decontamination: Wipe the exterior of the stock container with a tissue dampened in acetone before returning it to storage. Dispose of the tissue as hazardous waste immediately.
B. Synthesis & Reaction Monitoring
-
Closed Systems: Perform reactions in septa-sealed glassware under inert atmosphere (
or ) to prevent vapor escape. -
Syringe Safety: When adding reagents, avoid pressurizing the vial. Use Luer-lock syringes to prevent needle detachment under pressure.
C. Doffing (Removal) Protocol
Most exposures occur when removing contaminated PPE.
-
Outer Gloves: Remove using the "beak" method (pinch outside, pull off inside-out).
-
Wash: Wash inner gloves with soap and water before removing them.
-
Coat/Goggles: Remove lab coat, then goggles.
-
Final Wash: Wash hands with soap and lukewarm water for 20 seconds. Avoid hot water, which opens pores and increases absorption if trace chemicals are present.
Emergency Response & Disposal
Exposure Response Workflow
Figure 2: Immediate response steps for exposure.[1][2][3][4] Speed is critical to prevent permanent tissue damage.
Disposal Strategy
-
Quenching: Do not dispose of reactive alkyl halides directly. Quench small amounts of residue by stirring with a dilute solution of ammonia or sodium thiosulfate (nucleophiles that destroy the chloromethyl group) before disposal.
-
Waste Stream: Segregate as "Halogenated Organic Waste."
-
Labeling: Clearly tag waste containers with "Alkylating Agent - High Hazard."
References
-
National Institutes of Health (NIH) / PubChem. Compound Summary: Chloromethyl derivatives and associated hazards. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
